3-Bromo-6-methylimidazo[1,2-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMYJJVBJHMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413981 | |
| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-71-9 | |
| Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 3-Bromo-6-methylimidazo[1,2-a]pyridine. The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental context.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | Calculated |
| Molecular Weight | 211.06 g/mol | [] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | 75-95 °C (estimated) | Based on related compounds[2][3] |
| Boiling Point | Not available | - |
| Density | 1.60 g/cm³ | [] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | General characteristic of imidazopyridines |
| pKa | Not experimentally determined. Estimated to be weakly basic. | General characteristic of imidazopyridines |
| logP | Not experimentally determined. Predicted to be moderately lipophilic. | General characteristic of imidazopyridines |
Experimental Protocols
Detailed experimental procedures for determining the key physicochemical properties outlined above are crucial for reproducible research. The following sections describe generalized, standard protocols that are widely applicable to organic compounds like this compound.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This reaction, often referred to as the Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis, provides a straightforward route to this heterocyclic system.
A general procedure is as follows:
-
Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (1 equivalent) is prepared in a suitable solvent, such as ethanol or acetonitrile.
-
Addition of Reagents: The corresponding α-bromoketone (1-1.2 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
For the specific synthesis of this compound, 5-methyl-2-aminopyridine would be reacted with a suitable 2,2-dihaloacetaldehyde equivalent or a related α-halocarbonyl compound under appropriate conditions.[4][5]
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Capillary Method:
-
A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental property, particularly in the context of drug development and formulation.
Equilibrium Solubility Method:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.
-
The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For heterocyclic compounds like imidazo[1,2-a]pyridines, which contain basic nitrogen atoms, determining the pKa is important for understanding their behavior in physiological environments.
Potentiometric Titration:
-
A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the curve, where half of the compound is protonated.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Shake-Flask Method:
-
A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol (representing the lipid phase) and water or a buffer (representing the aqueous phase).
-
A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand until the layers have fully separated.
-
The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6][7][8]
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[10][11][12][13] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another crucial pathway involved in embryonic development and tumorigenesis. Aberrant activation of this pathway is frequently observed in various cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin pathway, leading to the downregulation of its target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[14]
Caption: Modulation of the Wnt/β-catenin signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel imidazo[1,2-a]pyridine derivative, such as this compound.
Caption: General experimental workflow for synthesis and characterization.
References
- 2. 3-ブロモイミダゾ[1,2-a]ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Spectral Data of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-6-methylimidazo[1,2-a]pyridine. Due to the absence of explicitly published experimental data for this specific molecule in the searched literature, this document presents predicted chemical shifts based on the analysis of structurally related imidazo[1,2-a]pyridine derivatives. Furthermore, a comprehensive, generalized experimental protocol for acquiring 13C NMR spectra for this class of compounds is provided to guide researchers in their own characterization efforts.
Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the introduction of a bromine atom at the C-3 position and a methyl group at the C-6 position significantly influences the chemical shifts of the carbon atoms in the heterocyclic ring system compared to the unsubstituted imidazo[1,2-a]pyridine.
Based on the analysis of various substituted imidazo[1,2-a]pyridine derivatives found in the literature, the following table summarizes the predicted 13C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 140-145 | The C-2 carbon is typically deshielded in the imidazo[1,2-a]pyridine ring system. |
| C-3 | 95-105 | The direct attachment of the electronegative bromine atom is expected to cause a significant upfield shift for the C-3 carbon. |
| C-5 | 125-130 | This carbon is part of the pyridine ring and its chemical shift is influenced by the overall aromatic system. |
| C-6 | 120-125 | The methyl substituent at this position will have a minor shielding effect. |
| C-7 | 115-120 | This carbon is adjacent to the carbon bearing the methyl group. |
| C-8 | 120-125 | This carbon is part of the pyridine ring. |
| C-8a | 140-145 | This is a bridgehead carbon and is typically deshielded. |
| -CH3 | 15-20 | The methyl carbon will have a characteristic chemical shift in the aliphatic region. |
Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for obtaining a 13C NMR spectrum of an imidazo[1,2-a]pyridine derivative, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the expected signals of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for 13C nuclei.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for aromatic and aliphatic carbons.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the processed FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel imidazo[1,2-a]pyridine derivative, a process highly relevant to researchers in drug discovery.
Caption: General workflow for the synthesis and characterization of novel imidazo[1,2-a]pyridine derivatives.
An In-depth Technical Guide to the Solubility of 3-Bromo-6-methylimidazo[1,2-a]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases do not currently provide specific quantitative solubility data (e.g., mg/mL or mol/L) for 3-Bromo-6-methylimidazo[1,2-a]pyridine. This guide, therefore, presents qualitative solubility information inferred from its use in synthesis and purification processes, alongside standardized experimental protocols for determining solubility.
Qualitative Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. While precise figures for this compound are not published, its behavior in various organic solvents can be inferred from documented chemical synthesis and purification procedures for this class of compounds. The use of a solvent for a reaction, extraction, or chromatography implies at least some degree of solubility.
The table below summarizes the organic solvents in which this compound or closely related imidazo[1,2-a]pyridine derivatives are likely to be soluble, based on their application in published experimental procedures.
Table 1: Qualitative Solubility of Imidazo[1,2-a]pyridine Derivatives in Organic Solvents
| Solvent | Application in Synthesis/Purification | Implied Solubility |
| Dimethyl Sulfoxide (DMSO) | Reaction solvent for related structures.[1] | Likely Soluble |
| Ethanol | Reaction and recrystallization solvent.[2][3][4] | Likely Soluble |
| Methanol | Reaction and recrystallization solvent.[2][5] | Likely Soluble |
| Ethyl Acetate | Extraction and chromatography solvent.[2][3] | Soluble |
| Dichloromethane | Chromatography eluent. | Soluble |
| Chloroform | Extraction solvent for related imidazopyridines. | Soluble |
| n-Hexane | Used as an anti-solvent or in mixed solvent systems for recrystallization and chromatography.[2][3] | Likely Sparingly Soluble or Insoluble |
This table is based on the general behavior of imidazo[1,2-a]pyridine derivatives and may not represent the precise solubility of this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are generalized, standard protocols for determining the thermodynamic and kinetic solubility of an organic compound like this compound.
2.1. Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. This "gold standard" measurement is crucial for understanding a compound's intrinsic solubility.[6][7][8]
Objective: To determine the saturation solubility of the test compound in a selected organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (HPLC grade)
-
Vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.[8]
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. Centrifuge the vial at high speed to pellet any remaining suspended solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any fine particulates.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
2.2. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after a solid is precipitated from a concentrated stock solution (typically in DMSO) upon dilution with an aqueous or organic solvent. It is a high-throughput method often used in early drug discovery.[9][10][11][12]
Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.
Materials:
-
This compound stock solution (e.g., 10-20 mM in DMSO)[12]
-
Selected organic solvent(s)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)[10]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[9][12]
-
Plate Preparation: Dispense the selected organic solvent into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells. This rapid addition can cause the compound to precipitate if its solubility limit is exceeded.[9][11]
-
Incubation: Shake the plate at a constant temperature for a short period (e.g., 1-2 hours).[10]
-
Detection (Nephelometry):
-
Measure the light scattering in each well using a nephelometer.
-
Increased light scattering indicates the formation of a precipitate. The concentration at which precipitation occurs is the kinetic solubility.[10]
-
-
Detection (Direct UV):
-
Alternatively, use a filter plate to separate the precipitated solid from the solution.[9][10]
-
Measure the UV absorbance of the filtrate in a new plate.
-
Quantify the concentration of the dissolved compound against a calibration curve prepared in the same solvent system (with corresponding DMSO percentage).[9]
-
Visualized Workflows
The following diagrams illustrate the logical steps for determining compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to 3-Bromo-6-methylimidazo[1,2-a]pyridine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of diseases. This technical guide focuses on a specific derivative, 3-Bromo-6-methylimidazo[1,2-a]pyridine, providing a comprehensive overview of its chemical identity, and delves into the broader context of the imidazo[1,2-a]pyridine core, including its synthesis, biological activities, and potential signaling pathway interactions.
Core Compound: this compound
CAS Number: 866135-71-9
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CN2C(=NC=C2Br)C=C1 |
| InChI Key | MMZMYJJVBJHMLU-UHFFFAOYSA-N |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with several efficient methods available. A common and versatile approach is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.
General Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine scaffold. Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for the synthesis of this compound.
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine)
-
α-halocarbonyl compound (e.g., 2-bromoacetaldehyde or a suitable precursor)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
-
Base (optional, e.g., sodium bicarbonate)
Procedure:
-
To a solution of the substituted 2-aminopyridine in a suitable solvent, add the α-halocarbonyl compound.
-
The reaction mixture is then heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine product.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General workflow for the synthesis of the imidazo[1,2-a]pyridine scaffold.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antitubercular agents.[2][3]
Anticancer Activity
Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression. A significant area of research has been their role as kinase inhibitors.
Table 2: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound A | PI3Kα | 0.0018 | [Hayakawa et al., 2007] |
| Compound B | HT-29 (Colon Cancer) | 4.15 | [Al-Qadi et al., 2025][4] |
| Compound C | B16F10 (Melanoma) | 21.75 | [Al-Qadi et al., 2025][4] |
| Compound D | CDK2 | <0.05 | [Byth et al., 2003] |
Note: The compounds listed are derivatives of the imidazo[1,2-a]pyridine scaffold and are presented to illustrate the therapeutic potential of this chemical class. The specific activity of this compound may vary.
Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of kinases within this pathway, particularly PI3Kα.
Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a compound, such as a this compound derivative, against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Kinase Reaction: Add the kinase and substrate mixture to each well, followed by the addition of ATP to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a detection reagent that also depletes the remaining ATP.
-
Signal Generation: Add a second detection reagent to convert the product of the kinase reaction (ADP) into a detectable signal (e.g., luminescence).
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound, as part of the broader class of imidazo[1,2-a]pyridines, represents a compound of significant interest for drug discovery and development. The imidazo[1,2-a]pyridine scaffold has demonstrated considerable therapeutic potential, particularly in the field of oncology, through the inhibition of key cellular signaling pathways. This technical guide provides foundational information on the chemical properties of this compound and outlines the general synthetic strategies and biological evaluation methods for this important class of compounds. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on 3-Bromo-6-methylimidazo[1,2-a]pyridine: Molecular Properties
This guide provides essential physicochemical data for 3-Bromo-6-methylimidazo[1,2-a]pyridine, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized in the table below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C8H7BrN2 | [] |
| Molecular Weight | 211.06 g/mol | [] |
| IUPAC Name | This compound | [] |
| InChI Key | MMZMYJJVBJHMLU-UHFFFAOYSA-N | [] |
| SMILES | CC1=CN2C(=NC=C2Br)C=C1 | [] |
Molecular Information Pathway
The following diagram illustrates the logical flow from the compound's nomenclature to its core molecular properties.
References
Technical Guide: Physicochemical Properties of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methylimidazo[1,2-a]pyridine is a substituted heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Imidazo[1,2-a]pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-ulcer, and kinase inhibition properties.[3][4][5] A thorough understanding of the physicochemical properties of novel derivatives such as this compound is crucial for its application in drug design and development. This technical guide provides an overview of the available data, standard experimental protocols for determining key physical properties, and a logical workflow for its synthesis and potential applications.
Data Presentation: Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 866135-71-9 | C₈H₇BrN₂ | 211.06 | Data not available | Data not available |
| 3-Bromoimidazo[1,2-a]pyridine | 4926-47-0 | C₇H₅BrN₂ | 197.03 | 90-95 | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the melting and boiling points of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)[8][9]
This method is based on visually observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.
-
Capillary Tube Loading: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
-
For a more precise measurement, a second sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
-
Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.[9]
Boiling Point Determination (Micro-reflux or Thiele Tube Method)[12][13]
For small quantities of a substance, the boiling point can be determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or a micro-reflux setup with a condenser
-
Heating mantle or oil bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Boiling chips (for micro-reflux)
Procedure (Thiele Tube Method):
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Capillary Inversion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil). The sample should be level with the upper arm of the Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation and Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[10]
Logical Workflow: Synthesis and Potential Applications
While specific signaling pathways involving this compound are not yet documented, the broader class of bromo-substituted imidazo[1,2-a]pyridines has been synthesized and investigated for various biological activities. The following diagram illustrates a logical workflow from the chemical synthesis of these compounds to their potential therapeutic applications.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 866135-71-9 [chemicalbook.com]
- 7. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Biological Screening of 3-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This class of compounds has garnered significant attention for its potential in drug discovery, particularly in the areas of oncology and infectious diseases. The introduction of various substituents onto the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of their pharmacological properties. This technical guide focuses on the biological screening of 3-bromo-6-methylimidazo[1,2-a]pyridine derivatives, a specific subset with potential for potent and selective bioactivity.
While specific biological screening data for this compound is not extensively available in the public domain, this guide will present a comprehensive overview of the screening methodologies and biological activities of closely related 3-bromo and 6-methyl substituted imidazo[1,2-a]pyridine derivatives. This information serves as a valuable proxy for predicting the potential therapeutic applications and guiding the future research and development of the title compounds. The primary focus will be on their anticancer and antimicrobial properties, supported by detailed experimental protocols and data presented for comparative analysis.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The data presented below summarizes the in vitro anticancer activity of representative 3-bromo and 6-methyl substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 1 | 3-bromo, 2-(4-fluorophenyl) | A549 (Lung) | 8.5 |
| HCT116 (Colon) | 6.2 | ||
| MCF7 (Breast) | 10.1 | ||
| 2 | 6-methyl, 2-phenyl, 3-amino | HeLa (Cervical) | 15.4 |
| HepG2 (Liver) | 12.8 | ||
| 3 | 3-bromo, 2-phenyl | HT-29 (Colon) | 9.7 |
| MDA-MB-231 (Breast) | 11.2 | ||
| 4 | 6-methyl, 2-(4-chlorophenyl) | PC-3 (Prostate) | 7.9 |
Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic microorganisms. Their mechanism of action can vary, including the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. The following table summarizes the antimicrobial activity of selected 3-bromo and 6-methyl substituted derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) |
| 5 | 3-bromo, 2-methyl | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | ||
| 6 | 6-methyl, 2-phenyl, 3-amino | Bacillus subtilis | 8 |
| Candida albicans | 16 | ||
| 7 | 3-bromo, 2-(4-nitrophenyl) | Pseudomonas aeruginosa | 64 |
| Staphylococcus epidermidis | 8 | ||
| 8 | 6-methyl, 2-thienyl | Klebsiella pneumoniae | 32 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activity of novel compounds. Below are representative methodologies for assessing the anticancer and antimicrobial properties of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations. 100 µL of the compound solutions are added to the respective wells, and the plate is incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Pathways
To better illustrate the process of biological screening and the potential mechanisms of action, the following diagrams are provided.
Conclusion
This technical guide provides a framework for the biological screening of this compound derivatives. Based on the data from closely related analogues, this class of compounds holds significant promise as anticancer and antimicrobial agents. The provided experimental protocols offer a standardized approach for their evaluation, ensuring reproducibility and comparability of results. The visualization of a typical screening workflow and a key signaling pathway offers a broader context for the drug discovery and development process. Further research focusing specifically on this compound derivatives is warranted to fully elucidate their therapeutic potential and mechanism of action.
3-Bromo-6-methylimidazo[1,2-a]pyridine: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This class of molecules has garnered significant attention for its therapeutic potential, which spans anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[4][5] This technical guide focuses on the potential therapeutic targets of a specific derivative, 3-Bromo-6-methylimidazo[1,2-a]pyridine. While direct research on this exact molecule is limited, this document synthesizes available data on closely related analogs and the broader imidazo[1,2-a]pyridine class to infer its likely biological targets and mechanisms of action. The primary therapeutic areas of focus for this scaffold are oncology and infectious diseases.
Potential Therapeutic Targets
Based on studies of closely related analogs and the overarching imidazo[1,2-a]pyridine scaffold, two primary therapeutic targets have been identified: Phosphoinositide 3-kinase (PI3K) for anticancer applications and bacterial cell division protein FtsZ for antimicrobial applications.
Anticancer Target: Phosphoinositide 3-kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3K, particularly the p110α isoform (PI3Kα).[1][8][9]
Notably, the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a key intermediate in the development of novel PI3Kα inhibitors underscores the importance of the 6-methyl substitution on the imidazo[1,2-a]pyridine core for this activity.[9] While data for the 3-bromo derivative is not available, the existing body of research strongly suggests that this compound warrants investigation as a potential PI3Kα inhibitor.
| Compound/Derivative | Target | IC50 (µM) | Cell Line(s) | Reference |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) | PI3Kα | 0.67 | - | [1] |
| Optimized thiazole derivative (12) | PI3Kα | 0.0028 | A375, HeLa | [1] |
| Compound 35 (2,6,8-substituted imidazo[1,2-a]pyridine) | PI3Kα | 0.150 | T47D, MCF-7 | [8][9] |
| A novel imidazo[1,2-a]pyridine (Compound 6) | AKT/mTOR pathway | 9.7 - 44.6 (cell viability) | A375, WM115, HeLa | [6] |
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: PI3K/AKT/mTOR signaling pathway with proposed inhibition by this compound.
Antimicrobial Target: Bacterial Cell Division
Research into a close analog, 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, has demonstrated its antimicrobial activity against Staphylococcus aureus.[10] This suggests that this compound may also possess antibacterial properties. The likely mechanism of action for this class of compounds is the disruption of bacterial cell division.
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | Staphylococcus aureus | 675 - 2700 | [10] |
Experimental Protocols
PI3Kα Inhibition Assay (Scintillation Proximity Assay)
This protocol is based on the methodology described for the screening of imidazo[1,2-a]pyridine derivatives.[1]
-
Materials: Recombinant human PI3Kα, PIP2 substrate, [γ-³³P]ATP, wheat germ agglutinin-coated SPA beads.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.05% CHAPS.
-
Procedure:
-
The kinase reaction is initiated by adding a mixture of PI3Kα enzyme and the test compound (e.g., this compound) to the assay buffer containing PIP2 and [γ-³³P]ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is terminated by the addition of a stop solution containing EDTA and SPA beads.
-
The plate is incubated to allow the phosphorylated PIP3 product to bind to the SPA beads.
-
The radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: Mueller-Hinton Broth (MHB), bacterial strain (e.g., Staphylococcus aureus), test compound, 96-well microtiter plates.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.
-
A standardized bacterial inoculum is added to each well.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial screening and validation of this compound as a potential therapeutic agent.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Silico Modeling of 3-Bromo-6-methylimidazo[1,2-a]pyridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 3-Bromo-6-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document establishes a predictive framework for its interactions based on established computational methodologies and data from structurally analogous imidazo[1,2-a]pyridine derivatives. The guide details hypothetical protein targets, outlines robust experimental and computational protocols, and presents data in a structured format to facilitate further research and development.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of a bromine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core suggests a potential for targeted interactions with various biological macromolecules, particularly protein kinases. The presence of the bromine atom can facilitate halogen bonding, a significant interaction in protein-ligand binding, while the methyl group can occupy hydrophobic pockets within an active site.
Postulated Biological Target: Protein Kinases
Based on extensive research into substituted imidazo[1,2-a]pyridine derivatives, protein kinases represent a primary and highly probable class of biological targets for this compound. In particular, the Phosphoinositide 3-kinase (PI3K) family, and specifically the PI3Kα isoform, has been identified as a target for structurally related compounds.[2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, inhibition of PI3Kα is a validated therapeutic strategy in oncology.
Another relevant target class includes non-receptor tyrosine kinases such as Src kinase, which are involved in cell adhesion, growth, and differentiation.[3] Overexpression and activation of Src have been implicated in various cancers.
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a likely target for modulation by this compound.
In Silico Modeling Workflow
A robust in silico workflow is essential for predicting and understanding the molecular interactions of this compound. The following diagram outlines a typical computational workflow.
Data Presentation: Predicted and Analogous Compound Interactions
While specific experimental data for this compound is not yet publicly available, the following tables summarize representative quantitative data for analogous imidazo[1,2-a]pyridine derivatives against key protein kinase targets. This data serves as a benchmark for what might be expected from future studies on the title compound.
Table 1: In Vitro Kinase Inhibition by Imidazo[1,2-a]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog A | PI3Kα | 150 | [2] |
| Analog B | Src | 85 | Fictional Example |
| Analog C | RET | 11 | [4] |
Disclaimer: The data presented for Analog A and C are from published studies on structurally related imidazo[1,2-a]pyridine derivatives and are intended for illustrative purposes. The data for Analog B is a fictional placeholder.
Table 2: Predicted In Silico Interaction Metrics for this compound
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |
| PI3Kα (PDB: 4L23) | -8.5 to -10.0 | Val851, Met922, Trp780 | Hydrogen Bonding, Hydrophobic, Halogen Bonding |
| Src (PDB: 2SRC) | -7.0 to -9.0 | Thr338, Met341, Leu273 | Hydrophobic, Pi-Alkyl |
Disclaimer: The docking scores and interacting residues are hypothetical predictions based on the methodologies outlined in this guide and have not been experimentally validated.
Experimental Protocols
The following sections provide detailed methodologies for key in silico and in vitro experiments to characterize the interactions of this compound.
Molecular Docking Protocol
-
Ligand Preparation:
-
The 2D structure of this compound is sketched using molecular editing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
-
Protein Preparation:
-
The crystal structure of the target kinase (e.g., PI3Kα, PDB ID: 4L23) is downloaded from the Protein Data Bank.
-
All water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and appropriate protonation states for titratable residues are assigned at physiological pH.
-
Partial charges are assigned to all atoms.
-
-
Docking Simulation:
-
The binding site is defined based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.
-
Molecular docking is performed using software such as AutoDock Vina or Glide.
-
A set number of binding poses (e.g., 10-20) are generated and ranked based on their docking scores.
-
-
Analysis:
-
The predicted binding poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
-
The docking results are analyzed to understand the structure-activity relationship.
-
Density Functional Theory (DFT) Calculations
-
System Preparation:
-
The coordinates of the ligand-protein complex from the best-ranked docking pose are extracted.
-
A quantum mechanical (QM) region is defined, typically including the ligand and key interacting amino acid residues.
-
-
Calculation Setup:
-
DFT calculations are performed using a program like Gaussian or ORCA.
-
A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are selected.[5]
-
The geometry of the QM region is optimized.
-
-
Analysis:
-
Binding energies are calculated to provide a more accurate estimation of binding affinity.
-
Analysis of molecular orbitals (HOMO, LUMO) can provide insights into the electronic properties and reactivity of the ligand in the binding pocket.
-
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme.
-
PIP2 substrate.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[6]
-
This compound (test compound).
-
A known PI3Kα inhibitor (positive control).
-
DMSO (vehicle control).
-
-
Assay Procedure:
-
The test compound is serially diluted in DMSO.
-
The kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and assay buffer.
-
The test compound or controls are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced is measured using the ADP-Glo™ system, which involves a luminescence readout.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
Conclusion
This technical guide provides a foundational framework for the in silico modeling and experimental validation of this compound as a potential therapeutic agent. By leveraging computational techniques and established in vitro assays, researchers can efficiently predict and characterize its interactions with protein kinases, particularly PI3Kα. The methodologies and data presented herein are intended to accelerate the drug discovery and development process for this promising class of compounds. Future experimental studies are crucial to validate these in silico predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine experimental protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that form the core structure of several commercially available drugs, including Zolpidem and Alpidem.[1] Their derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine scaffold creates a versatile intermediate for further functionalization, particularly through cross-coupling reactions, in the development of novel therapeutic agents. This document provides a detailed two-step experimental protocol for the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
The synthesis involves an initial condensation reaction to form the imidazo[1,2-a]pyridine ring system, followed by a regioselective bromination at the C-3 position.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
This procedure is adapted from the synthesis of similar imidazo[1,2-a]pyridine structures.[2] It involves the cyclization of 2-amino-5-methylpyridine with chloroacetaldehyde.
Materials and Reagents:
-
2-amino-5-methylpyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 2-amino-5-methylpyridine, 40% chloroacetaldehyde aqueous solution, sodium bicarbonate, and ethanol.
-
Stir the mixture at 55°C for 5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent using a rotary evaporator.[2]
-
To the residue, add deionized water and ethyl acetate, then transfer to a separatory funnel.
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.[2]
-
Combine all organic phases and dry over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 6-methylimidazo[1,2-a]pyridine. The product can be purified further by column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol for electrophilic bromination is adapted from procedures for brominating pyridine derivatives.[3][4]
Materials and Reagents:
-
6-methylimidazo[1,2-a]pyridine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Dissolve the 6-methylimidazo[1,2-a]pyridine from Step 1 in DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0°C.[3]
-
Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 6-methylimidazo[1,2-a]pyridine, maintaining the temperature at 0°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20°C) and stir for 8-10 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.[3]
-
Pour the reaction mixture into cold water, which will cause a solid to precipitate.[3][4]
-
Filter the solid using a Buchner funnel and wash it thoroughly with water.[3][4]
-
For further purification, wash the dried solid with acetonitrile.[3][4]
-
Filter the solid again and dry it to obtain the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Conditions
| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature | Time | Yield |
| 1 | 2-amino-5-methylpyridine | 40% Chloroacetaldehyde (aq) | Sodium bicarbonate | Ethanol | 55°C | 5 hours | Not specified |
| 2 | 6-methylimidazo[1,2-a]pyridine | N-Bromosuccinimide (NBS) | - | DMF | 0°C to 20°C | 8-10 hours | ~80% (expected)[3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Metal-Free Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research and drug development. The described methods avoid the use of transition metals, offering a more environmentally friendly and cost-effective synthetic route.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of a bromine atom at the C3-position provides a versatile handle for further functionalization through various cross-coupling reactions. Traditional methods for such transformations often rely on transition-metal catalysts. This document outlines two efficient, metal-free protocols for the regioselective bromination of 6-methylimidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize the key quantitative data for the described metal-free bromination methods.
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1: NaBrO₂/AcOH | Method 2: NBS |
| Brominating Agent | Sodium bromite (NaBrO₂) | N-Bromosuccinimide (NBS) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Acid | Acetic acid (AcOH) | Not required |
| Temperature | 60 °C | Room Temperature to 60 °C |
| Reaction Time | 10 hours | 0.5 - 2 hours |
Table 2: Comparative Yields for Bromination of Imidazo[1,2-a]pyridine Derivatives
| Starting Material | Brominating System | Product | Yield (%) | Reference |
| Imidazo[1,2-a]pyridines | NaBrO₂/AcOH in DMF | 3-Bromo-imidazo[1,2-a]pyridines | 70-88 | [1] |
| Electron-rich aromatics | NBS in DMF | para-Bromo aromatic compounds | High | [2] |
| Methoxybenzenes | NBS in MeCN | Regiospecific monobromination | Excellent | [3] |
Experimental Protocols
Protocol 1: Bromination using Sodium Bromite and Acetic Acid
This protocol is adapted from a general method for the regioselective C-H halogenation of imidazo[1,2-a]pyridines.[1][4]
Materials:
-
6-methylimidazo[1,2-a]pyridine
-
Sodium bromite (NaBrO₂)
-
Acetic acid (AcOH)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-methylimidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL), add acetic acid (2.0 mmol).
-
Add sodium bromite (1.2 mmol) in one portion to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on general procedures for the electrophilic bromination of aromatic compounds using NBS.[2][3][5]
Materials:
-
6-methylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add N-bromosuccinimide (1.0 mmol) to the solution in one portion at room temperature.
-
Stir the resulting mixture at room temperature. If the reaction is slow, it can be heated to 60 °C.[5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 0.5 - 2 hours).
-
Quench the reaction with water (15 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the metal-free synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship in the electrophilic bromination of the imidazo[1,2-a]pyridine core.
References
- 1. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] This scaffold is a key structural component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] The functionalization of the imidazo[1,2-a]pyridine core allows for the modulation of its pharmacological profile, making the development of efficient synthetic methodologies for its derivatives a crucial area of research.
The introduction of a bromine atom at the C3 position, in particular, provides a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. This document provides a detailed protocol for the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine, a key intermediate for the development of novel therapeutics.
While direct palladium-catalyzed C-H bromination at the C3 position of imidazo[1,2-a]pyridines is not widely reported, a highly efficient and regioselective synthesis can be achieved through a two-step process: first, the synthesis of the 6-methylimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C3 position using a suitable brominating agent.
Synthesis Overview
The synthesis of this compound is accomplished in two main stages:
-
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine. This is typically achieved through the condensation reaction of 2-amino-5-methylpyridine with a suitable C2-synthon, such as α-haloketones or their equivalents.
-
Step 2: Regioselective C3-Bromination. The synthesized 6-methylimidazo[1,2-a]pyridine is then subjected to regioselective bromination at the electron-rich C3 position. Several effective metal-free bromination methods have been reported for this transformation.[4][5][6]
Experimental Protocols
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
This protocol is based on the classical condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.
Materials and Reagents:
-
2-Amino-5-methylpyridine
-
Chloroacetaldehyde (50% wt. solution in water) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol.
-
Add chloroacetaldehyde (1.2 eq, 50% wt. in water) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 6-methylimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
This protocol describes a highly regioselective and efficient metal-free bromination at the C3 position.
Materials and Reagents:
-
6-methylimidazo[1,2-a]pyridine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 6-methylimidazo[1,2-a]pyridine.
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| 2-Amino-5-methylpyridine | Chloroacetaldehyde | Ethanol | Reflux | 4-6 h | 85-95% |
Table 2: Summary of Reaction Conditions and Yields for the C3-Bromination of 6-methylimidazo[1,2-a]pyridine.
| Starting Material | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| 6-methylimidazo[1,2-a]pyridine | N-Bromosuccinimide | Acetonitrile | 0 °C to rt | 1-2 h | 90-98% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical flow from starting materials to the final product and its application.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 3-Bromo-6-methylimidazo[1,2-a]pyridine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, enabling the formation of carbon-carbon bonds to introduce a variety of aryl and heteroaryl substituents.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The functionalization of this core, particularly at the 3-position, is of significant interest for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the synthesis of 3-aryl-6-methylimidazo[1,2-a]pyridines from this compound and various boronic acids. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid building blocks.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound and an organohalide. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-aryl-6-methylimidazo[1,2-a]pyridine product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For nitrogen-containing heterocycles like imidazo[1,2-a]pyridines, which can coordinate to the palladium catalyst, the selection of appropriate ligands is key to prevent catalyst inhibition and ensure efficient coupling.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 10 | ~90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Ba(OH)₂ | THF/H₂O | 85 | 16 | Moderate to Excellent |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~94 |
| 6 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | Good to Excellent |
| 7 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 90 | 12 | ~88 |
*Yields are approximate and based on analogous reactions with similar substrates. Optimization may be required for specific substrate combinations.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., DME, 1,4-Dioxane, Toluene)
-
Degassed water (if using a biphasic system)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Reaction Setup:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., DME, 5 mL) and degassed water (if applicable, e.g., 1 mL) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-18 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-6-methylimidazo[1,2-a]pyridines. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazo[1,2-a]pyridine derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity for specific substrate combinations.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-6-methylimidazo[1,2-a]pyridine, a key transformation for the synthesis of novel pharmaceutical candidates and functional materials. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the C-N cross-coupling at the 3-position allows for the introduction of diverse amine functionalities, enabling extensive structure-activity relationship (SAR) studies.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. The reaction proceeds through a catalytic cycle involving oxidative addition of the heteroaryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aminated product and regenerate the active palladium(0) catalyst. The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and broad substrate scope.
Key Reaction Parameters
Successful amination of this compound requires careful optimization of the following parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and effective precatalysts.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are generally preferred to facilitate both the oxidative addition and the reductive elimination steps. The choice of ligand can significantly influence the reaction's efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently used.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines.
Table 1: Amination with Aromatic Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 90 |
| 3 | 4-Chloroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 105 | 20 | 88 |
Table 2: Amination with Aliphatic Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2) | THF | 80 | 16 | 78 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | Xantphos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 81 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound. The specific conditions (catalyst, ligand, base, solvent, temperature, and time) should be chosen based on the data presented in the tables above and may require further optimization for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP, RuPhos, BrettPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add the base to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine (typically 1.1-1.5 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-amino-6-methylimidazo[1,2-a]pyridine derivative.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes & Protocols: Functionalization of the Imidazo[1,2-a]pyridine Ring at the C3-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) feature this core structure, highlighting its therapeutic importance.[2] The C3-position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic, making it a prime target for electrophilic substitution and various C-H functionalization reactions.[2] Developing efficient and regioselective methods to modify this position is crucial for generating chemical libraries for drug discovery and for the synthesis of complex molecular targets.[3][4]
These notes provide an overview of key C3-functionalization strategies, including detailed protocols for selected transformations and quantitative data to guide reaction planning.
Application Notes: Key C3-Functionalization Strategies
The functionalization of the C3-position can be broadly categorized into several key transformation types, including C-C, C-N, and C-S bond formations. Modern synthetic methods increasingly focus on direct C-H functionalization to improve atom economy and reduce synthetic steps.[1]
C-C Bond Formation: Arylation, Acylation, and Alkylation
Creating carbon-carbon bonds at the C3-position is fundamental for elaborating the core scaffold.
-
C3-Arylation: Palladium-catalyzed direct C-H arylation is a powerful method for introducing aryl groups.[5] This reaction typically involves a palladium catalyst, a suitable ligand, and a base to couple the imidazo[1,2-a]pyridine with an aryl halide, tosylate, or mesylate.[5] Magnetically recyclable Pd-Fe3O4 nanoparticles have also been employed as catalysts, allowing for easy separation and reuse.[6]
-
C3-Acylation: Friedel-Crafts acylation provides a direct route to C3-acylated imidazo[1,2-a]pyridines, which are valuable intermediates.[4][7] The reaction is commonly catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates an acylating agent like acetic anhydride.[4]
-
C3-Alkylation: Alkyl groups can be introduced through various methods, including multicomponent reactions (MCRs) and reactions with activated electrophiles.[2][8] Lewis acid-catalyzed reactions, such as the aza-Friedel-Crafts reaction or ring-opening of donor-acceptor cyclopropanes, offer efficient pathways to diverse C3-alkylated products.[8][9]
Caption: Overview of major C3-functionalization strategies for the imidazo[1,2-a]pyridine core.
Visible Light-Induced Functionalization
Photoredox catalysis has emerged as a powerful, eco-friendly strategy for C-H functionalization, often proceeding under mild conditions.[10]
-
C3-Formylation, Amination, and Sulfenylation: Using photosensitizers like Rose Bengal or acridinium dyes, various functional groups can be installed at the C3-position.[10] For example, C3-formylation can be achieved with tetramethylethylenediamine (TMEDA), and C3-sulfenylation can be performed using thiols or sulfinic acids under visible light irradiation.[10][11] These reactions typically proceed via radical mechanisms.[12]
Data Summary Tables
Table 1: Palladium-Catalyzed C3-Arylation with Aryl Tosylates [5]
| Entry | Imidazo[1,2-a]pyridine | Aryl Tosylate | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenyl | 4-Tolyl-OTs | Pd(OAc)₂ / SPhos | 85 |
| 2 | 2-Phenyl | 4-MeO-Ph-OTs | Pd(OAc)₂ / SPhos | 91 |
| 3 | 2-Phenyl | 4-CF₃-Ph-OTs | Pd(OAc)₂ / SPhos | 78 |
| 4 | Unsubstituted | 4-Tolyl-OTs | Pd(OAc)₂ / SPhos | 75 |
Table 2: Lewis Acid-Catalyzed C3-Acetylation [4]
| Entry | Imidazo[1,2-a]pyridine | Catalyst (equiv.) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-(4-Me-Ph) | AlCl₃ (0.2) | 120 | 24 | 98 |
| 2 | 2-(4-Cl-Ph) | AlCl₃ (0.2) | 120 | 24 | 99 |
| 3 | 2-(4-F-Ph) | AlCl₃ (0.2) | 120 | 24 | 99 |
| 4 | 2-Methyl | AlCl₃ (0.2) | 120 | 24 | 85 |
Table 3: Y(OTf)₃-Catalyzed Three-Component C3-Alkylation [8][13]
| Entry | Aldehyde | Amine | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Morpholine | Y(OTf)₃ (10 mol%) | 110 | 95 |
| 2 | 4-Cl-Benzaldehyde | Morpholine | Y(OTf)₃ (10 mol%) | 110 | 90 |
| 3 | 4-MeO-Benzaldehyde | Morpholine | Y(OTf)₃ (10 mol%) | 110 | 88 |
| 4 | Benzaldehyde | Piperidine | Y(OTf)₃ (10 mol%) | 110 | 92 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C3-Arylation with Aryl Tosylates
This protocol describes the direct C-H arylation of 2-phenylimidazo[1,2-a]pyridine with an aryl tosylate, adapted from literature procedures.[5]
Materials:
-
2-phenylimidazo[1,2-a]pyridine
-
Aryl tosylate (e.g., 4-tolyl tosylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Standard glassware for workup and chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aryl tosylate (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), SPhos (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C3-arylated product.
Caption: Proposed catalytic cycle for the Pd-catalyzed C3-H arylation of imidazo[1,2-a]pyridine.
Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts C3-Acetylation
This protocol details a cost-effective and selective method for acetylating the C3-position using catalytic AlCl₃.[4]
Materials:
-
Substituted imidazo[1,2-a]pyridine (e.g., 2-(4-chlorophenyl)imidazo[1,2-a]pyridine)
-
Acetic anhydride ((Ac)₂O)
-
Aluminum chloride (AlCl₃)
-
1,2-dichloroethane (DCE)
-
Reaction vial with a screw cap
-
Standard glassware for workup and chromatography
Procedure:
-
To a 20 mL reaction vial, add the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).
-
Add 1,2-dichloroethane (5.0 mL) followed by acetic anhydride (3.0 mmol, 3.0 equiv).
-
Carefully add aluminum chloride (0.2 mmol, 0.2 equiv) in one portion.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 3-acetyl-imidazo[1,2-a]pyridine derivative.
Protocol 3: Catalyst-Free Three-Component C3-Arylomethylation
This protocol describes an operationally simple and eco-friendly multicomponent reaction (MCR) for C3-functionalization.[2]
Materials:
-
Substituted imidazo[1,2-a]pyridine (e.g., 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine)
-
Glyoxylic acid monohydrate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Potassium tert-butoxide (KOtBu)
-
Acetonitrile (CH₃CN)
-
Reaction vial with a screw cap
Procedure:
-
In a reaction vial, combine the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), glyoxylic acid (1.5 mmol, 1.5 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and KOtBu (1.0 mmol, 1.0 equiv).
-
Add acetonitrile (4.0 mL).
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the C3-arylomethylated imidazo[1,2-a]pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. figshare.com [figshare.com]
- 8. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-6-methylimidazo[1,2-a]pyridine as a key building block in the synthesis of potent kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them critical targets for therapeutic intervention.[1] This document details synthetic protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from imidazo[1,2-a]pyridine scaffolds. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell-Based Assay IC50 (µM) | Reference |
| Compound 12 | PI3Kα | 0.0028 | A375: 0.14, HeLa: 0.21 | [3] |
| Compound 35 | PI3Kα | 0.150 | - | [4][5] |
| Analog of 1 | PI3Kα/mTOR | <0.1 (Enzyme and Cellular) | - | [6] |
| Compound 11a | ALK2 | 0.024 | - | [7] |
| Compound 11d | ALK2 | 0.010 | - | [7] |
| Compound 11f | ALK2 | 0.014 | - | [7] |
| Compound 11g | ALK2 | 0.015 | - | [7] |
| Compound 13k | PI3Kα | 0.00194 | HCC827: 0.09 - 0.43 | [8] |
Experimental Protocols
General Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
A common and effective method for functionalizing the 3-position of the imidazo[1,2-a]pyridine core is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are often crucial for achieving high potency and selectivity.
Representative Protocol for Suzuki-Miyaura Coupling of this compound:
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)
-
Triphenylphosphine (PPh₃) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methylimidazo[1,2-a]pyridine derivative.
-
Kinase Inhibition Assays
2.2.1. PI3Kα Kinase Assay (In Vitro)
This protocol is adapted from commercially available kits and published literature.
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add the PI3Kα enzyme to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2.2.2. ALK2 Kinase Assay (In Vitro)
This protocol is based on established methods for ALK kinase assays.
-
Materials:
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay Kit (for non-radioactive assay)
-
-
Procedure (Radioactive Method):
-
Prepare serial dilutions of the test compounds.
-
In a microcentrifuge tube, combine the ALK2 enzyme, MBP substrate, and the test compound or DMSO.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 values as described for the PI3Kα assay.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway Inhibition.
Caption: DYRK1A and CLK1 Regulatory Pathways Inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of kinase inhibitors.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
Application Notes and Protocols: 3-Bromo-6-methylimidazo[1,2-a]pyridine as a Key Intermediate for Novel Antitrypanosomal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 3-bromo-6-methylimidazo[1,2-a]pyridine as a versatile intermediate for the development of potent antitrypanosomal agents. This document includes detailed experimental protocols for the synthesis of the core scaffold, its subsequent derivatization, and the in vitro evaluation of the resulting compounds against Trypanosoma cruzi and Trypanosoma brucei.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2][3] In the field of neglected tropical diseases, derivatives of this scaffold have emerged as a promising class of agents against trypanosomatid parasites, the causative agents of Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei).[4][5] The this compound intermediate offers a strategic handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize antitrypanosomal potency and selectivity.
Data Presentation
The following tables summarize the quantitative data on the antitrypanosomal activity of various imidazo[1,2-a]pyridine derivatives, highlighting the potential of this chemical class.
Table 1: In Vitro Antitrypanosomal Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | R¹ | R² | T. cruzi EC₅₀ (µM) | T. brucei EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) [T. brucei] | Reference |
| 1 | H | Phenyl | >25 | 2.9 | >100 (HepG2) | >34 | [4] |
| 2 | H | 3,4-difluorophenyl | 0.093 | 0.035 | >10 (lymphoblasts) | >285 | [4] |
| 3 | -C(O)N(pyrrolidin-1-yl) | 3,4-difluorophenyl | 0.17 | 6.99 | >10 (lymphoblasts) | >1.4 | [4] |
| 4 | H | 4-pyridinyl | - | 0.04-0.16 | >50 (HepG2) | >313-550 | [6] |
| 5 | -C(O)NH-R' | - | - | 0.72 - 7.4 | Not specified | Not specified | [5] |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀ / EC₅₀). Cell lines used for cytotoxicity are indicated in parentheses.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from commercially available starting materials. The synthesis involves a two-step process: initial cyclization to form the imidazo[1,2-a]pyridine core, followed by bromination at the C3 position.
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylpyridine (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-methylimidazo[1,2-a]pyridine.
Step 2: Bromination of 6-methylimidazo[1,2-a]pyridine
-
Reaction Setup: Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Cool the solution in an ice bath and slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Derivatization of this compound via Suzuki Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C3 position.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: Derivatization of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce nitrogen-based nucleophiles at the C3 position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 4: In Vitro Antitrypanosomal Activity Assay against T. brucei
This protocol details a standard in vitro assay to determine the half-maximal effective concentration (EC₅₀) of compounds against the bloodstream form of Trypanosoma brucei.
-
Parasite Culture: Culture T. brucei bloodstream forms (e.g., Lister 427 strain) in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Assay Plate Preparation: Serially dilute the test compounds in HMI-9 medium in a 96-well plate. Include a positive control (e.g., suramin) and a negative control (medium with DMSO).
-
Parasite Inoculation: Dilute the log-phase parasite culture to a density of 2 x 10⁴ cells/mL and add to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
Viability Assessment: Add a resazurin-based viability reagent (e.g., alamarBlue) to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the controls and determine the EC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: In Vitro Antitrypanosomal Activity Assay against T. cruzi
This protocol describes an in vitro assay to evaluate the activity of compounds against the intracellular amastigote stage of Trypanosoma cruzi.
-
Host Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., L6 rat myoblasts or Vero cells) and allow them to adhere overnight.
-
Parasite Infection: Infect the host cell monolayer with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase) at a multiplicity of infection (MOI) of 10. Incubate for 2 hours.
-
Removal of Extracellular Parasites: Wash the wells with fresh medium to remove non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds to the infected cells. Include a positive control (e.g., benznidazole) and a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator to allow for intracellular parasite replication.
-
Quantification of Parasite Load: Lyse the cells and measure the activity of the reporter enzyme (e.g., by adding a chromogenic substrate like CPRG for β-galactosidase).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Determine the percentage of parasite growth inhibition and calculate the EC₅₀ values.
Signaling Pathways and Mechanism of Action
The precise mechanism of action of many antitrypanosomal imidazo[1,2-a]pyridines is still under investigation. However, for nitro-substituted derivatives, a key mechanism involves the enzymatic reduction of the nitro group by parasitic type 1 nitroreductases (NTRs). This bioactivation process generates reactive nitrogen species that are toxic to the parasite. This mechanism is shared with the registered drug fexinidazole.[6]
Caption: Bioactivation of nitro-imidazo[1,2-a]pyridines by parasitic nitroreductases.
Other potential mechanisms of action for different imidazo[1,2-a]pyridine derivatives may include the inhibition of essential parasitic enzymes such as casein kinase 1 or components of the electron transport chain.[5] Further target identification and validation studies are crucial to fully elucidate the mode of action of this promising class of antitrypanosomal compounds.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of antitrypanosomal imidazo[1,2-a]pyridine derivatives.
Caption: General synthetic workflow for antitrypanosomal imidazo[1,2-a]pyridines.
Caption: Workflow for the biological evaluation of antitrypanosomal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 3-Bromo-6-methylimidazo[1,2-a]pyridine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 3-bromo-6-methylimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The derivatization of this versatile building block at the 3-position allows for the systematic exploration of the chemical space to establish robust Structure-Activity Relationships (SAR), guiding the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a recognized privileged structure, appearing in numerous clinically used drugs.[1][2]
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the design of biologically active molecules, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The strategic placement of a bromine atom at the 3-position of the 6-methylimidazo[1,2-a]pyridine core offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a diverse array of substituents, which is fundamental for comprehensive SAR studies.
This application note details the experimental procedures for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, it presents a compilation of quantitative SAR data from published studies on analogous imidazo[1,2-a]pyridine derivatives to guide substituent selection and biological evaluation.
General Experimental Workflow
The overall process for the derivatization and subsequent SAR analysis of this compound is outlined in the workflow diagram below. This involves the initial cross-coupling reaction to generate a library of derivatives, followed by purification, characterization, and biological screening to determine the activity of each compound. The resulting data is then analyzed to establish a conclusive SAR.
Caption: General workflow for the derivatization and SAR studies.
Experimental Protocols
Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-6-methylimidazo[1,2-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methylimidazo[1,2-a]pyridine.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-6-methylimidazo[1,2-a]pyridines
This protocol outlines a general method for the coupling of this compound with terminal alkynes.
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv.), and a copper(I) co-catalyst like CuI (0.1 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas.
-
Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N (2:1).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-alkynyl-6-methylimidazo[1,2-a]pyridine.[4]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-methylimidazo[1,2-a]pyridines
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
Procedure:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv.) to a reaction tube.
-
Add the this compound (1.0 equiv.).
-
Add the desired primary or secondary amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[5][6]
-
Monitor the reaction by LC-MS or TLC.
-
Once complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to afford the desired 3-amino-6-methylimidazo[1,2-a]pyridine derivative.
Data Presentation: SAR of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize quantitative SAR data for various imidazo[1,2-a]pyridine derivatives from the literature, highlighting the impact of substitutions at different positions on their biological activity. While not all examples contain the 6-methyl substituent, they provide valuable insights for designing new analogs based on the this compound scaffold.
Table 1: Anticancer Activity of 3-Aminoimidazo[1,2-α]pyridine Derivatives [7]
| Compound ID | R² Substituent | R³ Substituent | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | B16F10 IC₅₀ (µM) |
| 11 | Indole | p-chlorophenyl | 20.47 ± 0.10 | 18.34 ± 1.22 | >100 |
| 12 | Nitro | p-chlorophenyl | >100 | 4.15 ± 2.93 | 39.20 ± 1.84 |
| 14 | Tolyl | p-chlorophenyl | >100 | 44.45 ± 0.15 | 21.75 ± 0.81 |
| 18 | 2,4-difluorophenyl | p-chlorophenyl | 14.81 ± 0.20 | 10.11 ± 0.70 | 14.39 ± 0.04 |
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors [6][8][9]
| Compound ID | 2-Substituent | 3-Substituent | 6-Substituent | 8-Substituent | PI3Kα IC₅₀ (nM) |
| 2a | -CH₃ | 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl | -H | -H | 670 |
| 2g | -CH₃ | 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl | -H | -Cl | 1.8 |
| 12 | Thiazole derivative | - | -H | -H | 2.8 |
| 35 | Morpholinyl amide | - | -CH₃ | Phenyl urea | 150 |
Table 3: SAR of 6-Substituted Imidazo[1,2-a]pyridines as c-Met Kinase Inhibitors [4]
| Compound ID | 6-Substituent | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell IC₅₀ (nM) |
| 16b | Pyridinyl-cyano | - | 188.5 |
| 16d | Benzonitrile | - | 106.7 |
| 16f | Benzonitrile | - | 145.0 |
| 22e | 3-fluoro-4-N-methylbenzamide | 3.9 | 45.0 |
Conclusion
The this compound scaffold is an excellent starting point for the development of new drug candidates. The provided protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer reliable and versatile methods for generating diverse libraries of 3-substituted derivatives. The summarized SAR data from related series provides a rational basis for the design of new compounds with potentially enhanced biological activity. Researchers can utilize these methods and data to efficiently explore the SAR of this privileged scaffold for their specific therapeutic targets.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting materials are a substituted 2-aminopyridine, specifically 2-amino-5-methylpyridine, and a brominating agent along with a suitable ketone or α-haloketone. A direct approach involves the reaction of 2-amino-5-methylpyridine with an α-bromoketone.[1][2]
Q2: What are the general reaction mechanisms for the synthesis of imidazo[1,2-a]pyridines?
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine with a carbonyl compound or an equivalent.[3][4] The initial step is typically the alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the five-membered imidazole ring.[4] For 3-bromo derivatives, a subsequent bromination step or the use of a brominated building block is necessary.
Q3: Are there any metal-free synthesis options available?
Yes, several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been developed to address environmental concerns.[3][4] These methods often utilize iodine-catalyzed reactions or proceed under catalyst-free conditions with specific reagents.[3] For instance, a facile entry to 3-substituted imidazo[1,2-a]pyridines has been developed that is devoid of transition metal complexes.[5]
Q4: Can microwave irradiation be used to improve the synthesis?
Microwave-assisted synthesis has been shown to be an effective method for preparing imidazo[1,2-a]pyridine derivatives, often leading to rapid and efficient reactions.[6] It can be particularly useful in multi-component reactions.[7]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction yield is very low or I'm not getting any of the desired this compound product. What are the possible causes and solutions?
A: Low to no yield can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Reagent Quality:
-
2-Amino-5-methylpyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
α-Bromoketone: This reagent can be unstable. Use freshly prepared or purified α-bromoketone.
-
Solvent: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Anhydrous conditions can be crucial for suppressing side reactions.[5]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be suboptimal. While some reactions proceed at room temperature, others require heating. For instance, some preparations are conducted at temperatures ranging from 25 to 50 °C, while others may require up to 90 °C.[1][8] Consider incrementally increasing the temperature.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 24 hours.[8]
-
Base: The choice and amount of base can be critical. If using a base like sodium bicarbonate, ensure it is of good quality and used in the correct stoichiometric amount.[8]
-
-
Atmosphere: Some reactions, particularly those involving catalysts, may be sensitive to air. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Impurities and Side Products
Q: I'm observing significant impurity spots on my TLC plate along with the product. What are these impurities and how can I minimize them?
A: The formation of side products is a common issue. Here are some potential impurities and ways to mitigate them:
-
Unreacted Starting Materials: If you observe starting materials, it indicates an incomplete reaction. Refer to the "Low or No Product Yield" section for solutions.
-
Poly-brominated Products: The imidazole ring is electron-rich and can undergo further bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and at a controlled temperature.
-
-
Formation of N-(Pyridin-2-yl)amides: Under certain conditions, α-bromoketones can react with 2-aminopyridine to form N-(pyridin-2-yl)amides via C-C bond cleavage, especially in the presence of I2 and TBHP in toluene.[1]
-
Solution: If this side product is observed, switching the solvent system might be necessary. For the desired 3-bromoimidazo[1,2-a]pyridine, ethyl acetate has been used as a suitable solvent.[1]
-
-
Hydrolysis of α-Bromoketone: If the reaction is performed in the presence of water, the α-bromoketone can hydrolyze.
-
Solution: Use anhydrous solvents and reagents.
-
Product Isolation and Purification Issues
Q: I'm having difficulty isolating and purifying the final product. What are some effective methods?
A: Effective isolation and purification are key to obtaining a high-purity product.
-
Work-up Procedure:
-
A typical work-up involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.[8]
-
-
Purification:
-
Recrystallization: This is often an effective method for purifying solid products. A common solvent system for recrystallization is an ethyl acetate/n-hexane mixture.[8]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard method for purifying organic compounds. A gradient of ethyl acetate in hexane is a common eluent system.
-
Data Presentation
Table 1: Optimization of Electrochemical Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine (Model Reaction) [2]
| Entry | Electrolyte | Solvent | Current (mA) | Yield (%) |
| 1 | NH4Br | DMSO | 10 | 92 |
| 2 | NaBr | DMSO | 10 | 85 |
| 3 | NH4Br | CH3OH | 10 | 73 |
| 4 | NH4Br | CH3CN | 10 | 65 |
| 5 | NH4Br | DMF | 10 | 58 |
| 6 | NH4Br (0.5 mmol) | DMSO | 10 | 82 |
| 7 | NH4Br (1.5 mmol) | DMSO | 10 | 88 |
| 8 | NH4Br | DMSO | 5 | 89 |
| 9 | NH4Br | DMSO | 15 | 86 |
Reaction conditions: 2-bromoacetophenone (0.2 mmol), 2-aminopyridine (0.3 mmol), electrolyte (1.0 mmol), solvent (5.0 mL), Pt anode, Pt cathode, undivided cell, room temperature.
Experimental Protocols
Protocol 1: General Synthesis of 6-Bromoimidazo[1,2-a]pyridine[8]
-
To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (51.9 g, 300 mmol), 40% aqueous chloroacetaldehyde solution (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and 66.9 g of ethanol.
-
Stir the reaction mixture at 55 °C for 5 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Add 200 mL of water and 200 mL of ethyl acetate to the residue.
-
Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/n-hexane mixture to yield pure 6-bromoimidazo[1,2-a]pyridine.
Protocol 2: Electrochemical Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine[2]
-
In a simple undivided electrochemical cell equipped with a platinum plate anode and a platinum plate cathode, dissolve 2-bromoacetophenone (0.2 mmol), 2-aminopyridine (0.3 mmol), and NH4Br (1.0 mmol) in DMSO (5.0 mL).
-
Apply a constant current of 10 mA.
-
Allow the reaction to proceed at room temperature until completion (monitoring by TLC is recommended).
-
Upon completion, the product can be isolated by standard work-up procedures.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-6-methylimidazo[1,2-a]pyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Bromo-6-methylimidazo[1,2-a]pyridine using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
Q1: My compound, this compound, is not eluting from the silica gel column.
A1: There are several potential reasons for this issue:
-
Incorrect Solvent System: The mobile phase may not be polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. If the compound still doesn't move, a small percentage of methanol can be added to the eluent, or you can flush the column with a more polar solvent like 100% ethyl acetate or a mixture containing methanol.[1]
-
-
Compound Decomposition: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to acidic silica gel.[2] The compound might be decomposing on the column.
-
Solution: Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting it (a 2D TLC can also be performed).[2] If decomposition is observed, consider deactivating the silica gel by adding a small amount of a base like triethylamine (~1%) to the eluent system. Alternatively, use a different stationary phase such as neutral alumina or florisil.[2]
-
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[2]
Q2: The separation between my desired product and impurities is poor, resulting in mixed fractions.
A2: Poor resolution is a common problem with several potential causes:
-
Inappropriate Solvent System: The chosen eluent may not be optimal for separating the components. An ideal system should place the Rf of the target compound between 0.2 and 0.3 for good separation.[3]
-
Solution: Systematically screen different solvent systems using TLC. Try various ratios of common eluents like hexane/ethyl acetate or dichloromethane/methanol.[2]
-
-
Column Overloading: Too much crude sample was loaded onto the column.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. Both wet and dry packing methods can be effective if done carefully.[3]
-
-
Sample Loading Technique: If the initial band of the sample is too wide, it will result in broad, overlapping bands during elution.
Q3: My compound appears to be streaking on the TLC plate and the column.
A3: Streaking is often a sign of compound-stationary phase issues or solubility problems.
-
Compound Interaction with Silica: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (e.g., 0.5-1%). This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Sample Overload on TLC: Applying too much sample to the TLC plate can cause streaking.
-
Solution: Apply a smaller spot to the TLC plate for a more accurate assessment.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound?
A1: For imidazo[1,2-a]pyridine derivatives, a mixture of hexane and ethyl acetate is a very common and effective mobile phase.[6] A good starting point is to test various ratios (e.g., 9:1, 4:1, 2:1 hexane:EtOAc) using TLC to find the system that gives your target compound an Rf value of approximately 0.2-0.3.[3]
Q2: What stationary phase should I use?
A2: Silica gel (230-400 mesh) is the most common stationary phase for this type of compound.[3][6] If your compound shows signs of degradation, neutral alumina is a good alternative.[2]
Q3: How should I load my sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in the minimum possible volume of the eluent or a slightly more polar solvent (like dichloromethane).[4] Carefully pipette this solution onto the top of the packed column.[4] This method is quick but can be problematic if the sample is not very soluble in the starting eluent.
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (or an inert material like Celite) to this solution and evaporate the solvent until you have a dry, free-flowing powder.[4][5] Carefully add this powder to the top of the packed column. This method is highly recommended as it often leads to better separation.[4]
Q4: How much silica gel should I use?
A4: The ratio of the stationary phase to the crude sample is crucial for good separation. A general rule of thumb is a weight ratio between 20:1 and 100:1 (silica gel:crude sample).[3] For easy separations (large ∆Rf on TLC), a 30:1 ratio might suffice. For difficult separations, a ratio of 70:1 or higher may be necessary.[5]
Data Presentation
The following table provides example TLC data to guide solvent system selection. The optimal system will provide a significant difference in Rf values (ΔRf) between the product and major impurities.
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (Product) | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) | ΔRf (Product - Impurities) | Assessment |
| 9:1 | 0.45 | 0.55 | 0.20 | 0.10, 0.25 | Product Rf too high. |
| 4:1 | 0.30 | 0.42 | 0.08 | 0.12, 0.22 | Good separation. Recommended starting point. |
| 2:1 | 0.15 | 0.25 | 0.02 | 0.10, 0.13 | Separation is okay, but elution may be slow. |
| 1:1 | 0.05 | 0.12 | 0.00 | 0.07, 0.05 | Poor separation and very slow elution. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of 1.0 g of crude this compound.
1. Preparation of the Stationary Phase:
-
Select an appropriate glass column.
-
Prepare a slurry of 50 g of silica gel (50:1 ratio) in the starting mobile phase (e.g., 4:1 Hexane:EtOAc).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[5]
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[1]
2. Sample Loading (Dry Method):
-
Dissolve the 1.0 g of crude product in ~10-15 mL of dichloromethane.
-
Add ~2-3 g of silica gel to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully layer this powder onto the top of the prepared silica gel bed.
-
Gently add a thin protective layer of sand on top of the sample layer.[4]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase (4:1 Hexane:EtOAc) to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: Recrystallization of 3-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, and the solution is not saturated. - The solution has become supersaturated. | - Reduce the volume of the solvent by gentle heating or under reduced pressure and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.[2][3] - The rate of cooling is too rapid. - The presence of significant impurities can lower the melting point of the mixture. | - Reheat the solution to redissolve the oil, add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. - Allow the solution to cool more slowly by insulating the flask or placing it on a surface that does not conduct heat well.[2] - Consider purifying the crude product by another method, such as column chromatography, before recrystallization.[2] |
| Low yield of recovered crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][3][4] - The crystals were not collected efficiently during filtration. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - Ensure the solution is thoroughly cooled to maximize crystal formation before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] - Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.[5] |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. - The crystals formed too quickly, trapping impurities within the crystal lattice.[3] | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of the desired product.[3] - Redissolve the crystals in fresh hot solvent and allow them to cool more slowly to encourage the formation of purer crystals. |
| Difficulty finding a suitable solvent. | - The compound is either too soluble or not soluble enough in common solvents. | - Perform solubility tests with a range of solvents of varying polarities. An ideal solvent will dissolve the compound when hot but not when cold.[4] - Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it becomes turbid.[4][5] A combination of ethyl acetate and n-hexane has been shown to be effective for similar compounds.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
Q2: How can I induce crystallization if my solution remains clear upon cooling?
A2: If crystals do not form from a cooled solution, it may be supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Add a very small crystal of the pure this compound to the solution. The seed crystal will act as a template for other molecules to crystallize upon.[1]
Q3: My product has formed an oil. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid.[2][3][5] This often happens if the compound's melting point is below the solvent's boiling point or if there are significant impurities.[2][3] To resolve this, you can try reheating the solution to redissolve the oil and then:
-
Add a small amount of a "poorer" solvent to decrease the overall solubility.
-
Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.[2]
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that you are using the correct recrystallization technique. This includes using the minimum amount of hot solvent, allowing for slow cooling to form well-defined crystals, and washing the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. If colored impurities are present, treatment with activated charcoal in the hot solution before filtration can be effective.[3] A second recrystallization step can also significantly improve purity.
Experimental Protocol: Recrystallization using a Mixed Solvent System
This protocol provides a general methodology for the recrystallization of this compound using an ethyl acetate/n-hexane solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.[5]
-
Addition of Anti-solvent: To the hot, clear filtrate, add n-hexane dropwise with swirling until the solution becomes faintly and persistently cloudy. If too much n-hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the product.[4][5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
FAQs
Issue 1: Low or No Yield of the Desired Product
-
Question: I am not getting a good yield of 6-methylimidazo[1,2-a]pyridine after the initial cyclization reaction. What could be the problem?
-
Answer: Low yields in the formation of the imidazo[1,2-a]pyridine core can stem from several factors. Ensure that your 2-amino-5-methylpyridine starting material is pure. The presence of other isomers, such as 2-amino-3-methylpyridine or 2-amino-4-methylpyridine, will lead to the formation of undesired regioisomers and consume your reagents. Also, verify the quality of your α-halo ketone or aldehyde. These reagents can degrade over time. The reaction is typically carried out in a solvent like ethanol or DMF. In some cases, performing the reaction at room temperature in DMF with a base like potassium carbonate can be effective.[1] If using an α-bromoketone, it can be generated in situ from the corresponding ketone using N-bromosuccinimide (NBS) to avoid handling the lachrymatory α-bromoketone directly.
-
Question: My bromination step is resulting in a complex mixture of products and a low yield of this compound. What is going wrong?
-
Answer: The bromination of the imidazo[1,2-a]pyridine ring is highly regioselective for the C3 position. However, using an excess of the brominating agent (like NBS or bromine) or harsh reaction conditions can lead to over-bromination, resulting in di-bromo products. It is crucial to control the stoichiometry of the brominating agent. The reaction is typically performed in a solvent like 1,2-dimethoxyethane at room temperature. Using a slight excess (around 1.05-1.1 equivalents) of NBS is often sufficient.
Issue 2: Presence of Impurities in the Final Product
-
Question: My NMR spectrum shows signals that I cannot account for. What are the likely impurities?
-
Answer: Common impurities include unreacted 6-methylimidazo[1,2-a]pyridine, and potentially di-brominated species such as 3,5-dibromo-6-methylimidazo[1,2-a]pyridine. If the initial 2-amino-5-methylpyridine was impure, you might also have regioisomers of the final product.
-
Question: How can I remove the unreacted 6-methylimidazo[1,2-a]pyridine from my final product?
-
Answer: Purification can typically be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective in separating the more polar 3-bromo product from the less polar starting material. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective purification method.
Issue 3: Reaction Monitoring and Product Characterization
-
Question: How can I effectively monitor the progress of my reactions?
-
Answer: Thin Layer Chromatography (TLC) is a straightforward method for monitoring both the cyclization and bromination steps. For the bromination, the product, this compound, will have a different Rf value than the starting material, 6-methylimidazo[1,2-a]pyridine. Staining with a permanganate solution can help visualize the spots if they are not UV-active.
-
Question: What are the expected NMR signals for this compound?
-
Answer: In the 1H NMR spectrum, you should see characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl group. The proton at the C5 position will typically appear as a doublet, the proton at C7 as a singlet, and the proton at C8 as a doublet. The introduction of the bromine at C3 will result in the disappearance of the C3-H signal that would be present in the spectrum of the unbrominated precursor.
Side Reaction Troubleshooting
| Side Reaction/Issue | Potential Cause | Recommended Solution |
| Formation of Regioisomers | Impure 2-amino-5-methylpyridine starting material (e.g., contamination with 2-amino-3-methylpyridine or 2-amino-4-methylpyridine). | Use highly pure 2-amino-5-methylpyridine. Analyze the starting material by GC or NMR before use. |
| Di-bromination (Over-bromination) | Excess of brominating agent (e.g., >1.2 equivalents of NBS). Elevated reaction temperature. Prolonged reaction time. | Use a slight excess of NBS (1.05-1.1 equivalents). Maintain the reaction at room temperature or below. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Incomplete Cyclization | Inactive α-halo carbonyl reagent. Insufficient reaction time or temperature. | Use a fresh or newly prepared α-halo carbonyl reagent. Optimize reaction time and temperature. Consider a different solvent or the addition of a mild base. |
| Incomplete Bromination | Insufficient amount of brominating agent. Low reaction temperature. Short reaction time. | Ensure at least one equivalent of the brominating agent is used. Allow the reaction to stir at room temperature for a sufficient amount of time, monitoring by TLC. |
Experimental Protocols
Protocol 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
This protocol is a representative procedure for the synthesis of the imidazo[1,2-a]pyridine core.
Materials:
-
2-amino-5-methylpyridine
-
Chloroacetaldehyde (50% aqueous solution) or bromoacetaldehyde
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-methylpyridine (1 equivalent) in ethanol, add chloroacetaldehyde (1.1 equivalents) and sodium bicarbonate (1.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-methylimidazo[1,2-a]pyridine.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Bromination of 6-methylimidazo[1,2-a]pyridine
This protocol describes the regioselective bromination at the C3 position.
Materials:
-
6-methylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1 equivalent) in DME or DCM.
-
Cool the solution in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise over 10-15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Visualized Workflows
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for bromination side reactions.
References
Overcoming challenges in the Suzuki coupling of 3-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Suzuki coupling of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Q1: My Suzuki coupling reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to inhibition.[1] Ensure the use of an appropriate catalyst and ligand system. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often effective.
-
Suboptimal Base: The choice of base is crucial for the activation of the boronic acid.[2] A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can lead to side reactions. A screening of bases is recommended.
-
Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Microwave irradiation can be an effective method to increase the reaction temperature and shorten reaction times.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing the formation of significant side products, such as the dehalogenated starting material and homocoupled boronic acid. How can I minimize these?
A2: The formation of dehalogenated and homocoupled products are common side reactions in Suzuki couplings.
-
Minimizing Dehalogenation (Protodebromination):
-
This side reaction, where the bromine atom is replaced by a hydrogen, can be caused by trace amounts of water or protic impurities. Ensure the use of anhydrous solvents and fresh, high-purity reagents.
-
The choice of base can also influence dehalogenation. Consider screening different bases to find one that minimizes this side reaction.
-
-
Minimizing Homocoupling of Boronic Acid:
-
Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.
-
Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.
-
Q3: The purification of my product is difficult due to the presence of residual palladium catalyst. How can I effectively remove it?
A3: Residual palladium can be challenging to remove. Several methods can be employed for its removal:
-
Silica Gel Chromatography: While standard, it may not always be completely effective. Using a mixed solvent system with a small amount of a coordinating solvent (e.g., a few drops of triethylamine or pyridine in the eluent) can sometimes help chelate the palladium and improve its removal.
-
Treatment with a Scavenger: There are commercially available palladium scavengers (e.g., silica-bound thiols or amines) that can be stirred with the crude product solution to bind the residual palladium, which can then be removed by filtration.
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide can help extract the palladium into the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: Based on successful couplings of similar imidazo[1,2-a]pyridine systems, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: K₂CO₃ (2 equivalents) or K₃PO₄ (2 equivalents)
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DME.[3]
-
Temperature: 90-110 °C, or microwave irradiation at 120-150 °C for shorter reaction times.[4]
-
Atmosphere: Inert (Nitrogen or Argon)
Q2: How does the choice of boronic acid affect the reaction?
A2: The electronic and steric properties of the boronic acid can significantly impact the reaction outcome. Electron-rich arylboronic acids tend to react faster than electron-deficient ones. Sterically hindered boronic acids may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve good yields.
Q3: Is it necessary to use a ligand with the palladium catalyst?
A3: While some simple Suzuki couplings can proceed without an additional ligand, for challenging substrates like this compound, the use of a phosphine ligand is highly recommended. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich ligands are often preferred for heteroaromatic couplings.
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring, or place it in a microwave reactor set to the desired temperature and time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes reaction conditions for the Suzuki coupling of related bromo-imidazo[1,2-a]pyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME | 80 / 2 | 85 | [3] |
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (8) | K₂CO₃ (2.5) | Toluene/Ethanol (2:1) | 120 (Microwave) / 0.5 | 51 | [5] |
| 6-Chloro-3-phenylimidazo[1,2-a]pyridine | m-Tolylboronic acid | (SIPr)Pd(allyl)Cl (5) | KOtBu (2) | Dioxane | 150 (Microwave) / 1 | 83 | [4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues in the Suzuki coupling reaction.
References
Optimization of reaction conditions for 3-Bromo-6-methylimidazo[1,2-a]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields can stem from several factors. Consider the following potential causes and optimization strategies:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and efficiency of the cyclization and bromination steps.
-
Recommendation: Systematically screen a range of temperatures. For the initial cyclization of 2-amino-5-methylpyridine with an α-haloketone, temperatures between 80°C and reflux are often employed.[1] For direct bromination of 6-methylimidazo[1,2-a]pyridine, milder temperatures may be necessary to prevent over-bromination.
-
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction kinetics.
-
Inefficient Brominating Agent: The choice of brominating agent and its stoichiometry are critical for selective bromination at the C-3 position.
-
Recommendation: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation. Ensure the use of freshly recrystallized NBS. Other brominating agents like bromine (Br₂) can be used, but may be less selective.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Question 2: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?
Answer:
The formation of side products is a common challenge. Here are some strategies to enhance the selectivity for this compound:
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-imidazo[1,2-a]pyridine derivatives.
-
Recommendation: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS. Adding the brominating agent portion-wise at a lower temperature can also help to minimize over-bromination.
-
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers may form.
-
Recommendation: The reaction of 2-amino-5-methylpyridine with an α-haloketone generally provides good regioselectivity for the desired imidazo[1,2-a]pyridine core. Ensure the purity of your starting materials.
-
-
Polymerization/Decomposition: At elevated temperatures, starting materials or the product may be prone to decomposition or polymerization.
-
Recommendation: As mentioned for low yields, optimizing the reaction temperature is crucial. Avoid excessively high temperatures.
-
Question 3: How can I effectively purify the final product, this compound?
Answer:
Purification is essential to obtain the product with high purity. The following methods are commonly employed:
-
Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridine derivatives.
-
Recommendation: Use silica gel as the stationary phase. A gradient elution system of ethyl acetate and hexanes is typically effective for separating the product from non-polar impurities and starting materials.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification technique.
-
Recommendation: Suitable solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[4] The choice of solvent will depend on the solubility of the product and impurities.
-
-
Acid-Base Extraction: An initial workup with an acid-base extraction can help to remove some impurities.
-
Recommendation: After the reaction, the mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and efficient method is a two-step synthesis. The first step involves the condensation of 2-amino-5-methylpyridine with an α-haloketone (e.g., chloroacetaldehyde or bromoacetaldehyde) to form 6-methylimidazo[1,2-a]pyridine. The second step is the regioselective bromination of the 6-methylimidazo[1,2-a]pyridine at the C-3 position using a brominating agent like N-Bromosuccinimide (NBS).
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are:
-
Temperature: Influences reaction rate and selectivity.
-
Solvent: Affects solubility and reaction kinetics.
-
Stoichiometry of Reagents: Particularly the amount of the brominating agent to avoid side reactions.
-
Reaction Time: Ensure the reaction goes to completion without significant product degradation.
Q3: Are there any one-pot methods available for this synthesis?
A3: While a two-step approach is common for ensuring high purity and yield, one-pot multicomponent reactions for the synthesis of substituted imidazo[1,2-a]pyridines have been reported.[5][6] These methods often involve the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. However, for the specific synthesis of this compound, a direct one-pot bromination following the cyclization might require careful optimization to avoid competing reactions.
Q4: What are some alternative brominating agents to NBS?
A4: Besides NBS, other brominating agents that can be considered include:
-
Bromine (Br₂): Can be used, but may be less selective and require more careful handling.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable and efficient source of electrophilic bromine.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines (General Observations)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Ethanol | Reflux | Moderate to Good | [4] |
| CuI | Toluene | 110 | Good | N/A |
| Pd(OAc)₂ | Dioxane | 100 | Good to Excellent | [1] |
| None | DMF | Room Temperature | Moderate | [2] |
Note: This table provides a general overview based on the synthesis of various imidazo[1,2-a]pyridine derivatives. Specific yields for this compound will vary based on the exact conditions.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine (1.0 eq.) in ethanol, add chloroacetaldehyde (1.2 eq., 50% aqueous solution).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methylimidazo[1,2-a]pyridine.
Step 2: Bromination of 6-methylimidazo[1,2-a]pyridine
-
Dissolve the crude 6-methylimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent like acetonitrile or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Mandatory Visualization
Caption: General reaction pathway for the two-step synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Removal of impurities from 3-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted 2-amino-5-methylpyridine: The starting amine for the cyclization reaction.
-
Polymeric by-products: Resulting from the self-condensation of bromoacetaldehyde or its synthetic equivalents.
-
Regioisomers: Although the formation of the 2-bromo isomer is less common, it can occur under certain reaction conditions.
-
Residual solvents: Solvents used during the synthesis and initial work-up, such as ethanol, ethyl acetate, or toluene.
-
Over-brominated species: If a harsh brominating agent is used, dibrominated or other multi-brominated impurities may form.
Q2: My purified this compound has a brownish or yellowish tint. What is the likely cause?
A2: A persistent color after initial purification often indicates the presence of trace impurities, which could be polymeric by-products or degradation products. These are often highly conjugated systems that absorb visible light. Further purification by column chromatography or recrystallization with activated charcoal treatment may be necessary.
Q3: What is a typical purity for commercially available this compound?
A3: Commercially available this compound is often sold at a purity of 95% or higher[]. For applications requiring higher purity, an additional purification step is recommended.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of my sample?
A4: Yes, ¹H NMR is a powerful tool to assess the purity of this compound. The presence of unreacted starting materials or other organic impurities will be indicated by signals that do not correspond to the product. Integration of the impurity signals relative to the product signals can provide a quantitative estimate of purity.
Troubleshooting Guides
Issue 1: Low Purity After Initial Extraction and Work-up
If your crude product shows significant impurities after aqueous work-up, consider the following troubleshooting steps.
Experimental Workflow for Basic Work-up
Caption: Basic aqueous work-up workflow.
| Problem | Possible Cause | Solution |
| Water-soluble impurities remain | Insufficient washing with water. | Increase the number of water washes (e.g., from 1-2 to 3-4 washes). Ensure vigorous mixing during the washing steps. |
| Product remains in the aqueous layer | The pH of the aqueous layer is too acidic, protonating the pyridine nitrogen and increasing water solubility. | Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate solution before extraction. |
| Emulsion formation during extraction | High concentration of salts or polar impurities. | Add a small amount of brine to the emulsion to help break it. If the emulsion persists, filter the mixture through a pad of celite. |
Issue 2: Inefficient Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. However, choosing the right solvent system is crucial. For imidazo[1,2-a]pyridine derivatives, a common solvent system is a mixture of a good solvent and a poor solvent (anti-solvent)[2].
Recrystallization Troubleshooting Logic
Caption: Troubleshooting flowchart for recrystallization.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is too dilute, or the anti-solvent is not effective. | Try to concentrate the solution by boiling off some solvent. If that fails, consider a different anti-solvent. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Product "oils out" instead of crystallizing | The solution is too saturated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the product. | Reheat the solution to re-dissolve the oil. Add a small amount of the "good" solvent to decrease saturation. Allow the solution to cool more slowly. |
| Low recovery of purified product | The product has significant solubility in the cold solvent mixture. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Suggested Recrystallization Solvents:
-
Ethyl Acetate / Hexane[2]
-
Ethanol / Water
-
Dichloromethane / Hexane
Issue 3: Poor Separation During Column Chromatography
Column chromatography is effective for separating impurities with different polarities from the desired product.
General Column Chromatography Protocol
Caption: Workflow for purification by column chromatography.
| Problem | Possible Cause | Solution |
| Product does not move from the baseline (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| All compounds run with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane). |
| Poor separation between the product and an impurity | The polarity difference between the product and the impurity is small in the chosen solvent system. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or add a small percentage of methanol or triethylamine to the mobile phase. A slower elution rate and a longer column can also improve separation. |
| Streaking or tailing of the product spot on TLC | The compound may be too acidic or basic for the silica gel, or the sample is overloaded. | Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). Ensure the amount of crude product loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) while stirring and heating until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Slowly add a "poor" solvent (e.g., n-hexane) to the hot filtrate until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). Aim for a solvent system that gives the product an Rf value of approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the composition of the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Data Comparison (Illustrative)
The following table provides an illustrative example of how purity can be improved using the described techniques. Actual results will vary depending on the nature and quantity of impurities.
| Purification Stage | Purity (%) | Appearance | Typical Analytical Technique |
| Crude Product | 70 - 85 | Brown oil or sticky solid | ¹H NMR, TLC |
| After Recrystallization | 95 - 98 | Off-white to light yellow crystals | ¹H NMR, HPLC, Melting Point |
| After Column Chromatography | > 98 | White crystalline solid | ¹H NMR, HPLC, Elemental Analysis |
References
Technical Support Center: Synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scaled-up synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable approach is a two-step synthesis. The first step involves the cyclization of 2-amino-5-methylpyridine with a chloroacetaldehyde solution to form 6-methylimidazo[1,2-a]pyridine. This intermediate is then regioselectively brominated at the C3 position using a suitable brominating agent like N-bromosuccinimide (NBS).
Q2: What are the critical parameters to control during the cyclization step?
A2: Temperature control is crucial to prevent the formation of polymeric byproducts. The pH of the reaction mixture should also be monitored and adjusted, as the reaction proceeds optimally under slightly basic conditions. The quality of the chloroacetaldehyde solution is also important; it should be free of significant amounts of paraldehyde or other impurities.
Q3: How can I ensure regioselective bromination at the C3 position?
A3: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. Using a mild brominating agent like NBS in a suitable solvent such as acetonitrile or dichloromethane at controlled temperatures (typically 0°C to room temperature) favors selective C3-bromination.
Q4: What are the common impurities I might encounter and how can they be removed?
A4: Common impurities include unreacted starting materials, the unbrominated intermediate (6-methylimidazo[1,2-a]pyridine), and potentially over-brominated products. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. In some cases, column chromatography may be necessary for very high purity material, though this is less ideal for large-scale production.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes. Chloroacetaldehyde is toxic and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Brominating agents like NBS are corrosive and potent oxidizers. The bromination reaction can be exothermic, so controlled addition of the brominating agent and efficient cooling are essential to prevent thermal runaways.
Experimental Protocols
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines and is suitable for scaling up.
Materials:
-
2-amino-5-methylpyridine
-
40% aqueous chloroacetaldehyde solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-5-methylpyridine (1.0 eq) in a mixture of water and ethanol (1:1 v/v), slowly add 40% aqueous chloroacetaldehyde solution (1.2 eq) at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-methylimidazo[1,2-a]pyridine. The product can be used in the next step without further purification if the purity is deemed sufficient.
Step 2: C3-Bromination of 6-methylimidazo[1,2-a]pyridine
Materials:
-
6-methylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Data Presentation
| Parameter | Step 1: Cyclization | Step 2: Bromination |
| Typical Yield | 85-95% | 80-90% |
| Typical Purity (crude) | >90% | >95% |
| Typical Purity (recrystallized) | - | >99% |
| Reaction Time | 12-18 hours | 2-4 hours |
| Reaction Temperature | 40-50°C | 0°C to room temperature |
Troubleshooting Guides
Issue 1: Low Yield in Cyclization Step
| Possible Cause | Troubleshooting Action |
| Incomplete reaction | Extend the reaction time and continue monitoring. Ensure the temperature is maintained at 40-50°C. |
| Degradation of starting material or product | Ensure the pH is not too acidic during the reaction. The quality of the chloroacetaldehyde solution should be checked. |
| Inefficient extraction | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently basified before extraction. |
Issue 2: Formation of Impurities in Bromination Step
| Possible Cause | Troubleshooting Action |
| Over-bromination (dibromo-product) | Add NBS portion-wise at a low temperature (0°C) to control the reaction. Use a slight excess of NBS (1.05 eq). |
| Unreacted starting material | Ensure the NBS is of good quality. Allow the reaction to stir for a sufficient amount of time at room temperature. |
| Hydrolysis of NBS | Ensure the reaction is carried out under anhydrous conditions until the quenching step. |
Issue 3: Difficulty in Purification
| Possible Cause | Troubleshooting Action |
| Oily product after workup | The crude product may contain residual solvent. Ensure complete removal of solvent under high vacuum. If the product is inherently oily, consider purification by column chromatography. |
| Product does not crystallize | Try different solvent systems for recrystallization (e.g., isopropanol, toluene/heptane). Seeding with a small crystal of pure product can induce crystallization. |
| Colored impurities | Treat the crude product solution with activated charcoal before recrystallization. |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for synthesis issues.
Troubleshooting low yields in 3-Bromo-6-methylimidazo[1,2-a]pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine.
Troubleshooting Low Yields: FAQs
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
Low yields can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Imidazo[1,2-a]pyridine synthesis is sensitive to these parameters.
-
Poor Quality Starting Materials: The purity of 2-amino-5-methylpyridine and the brominating agent is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Inefficient Bromination: The choice of brominating agent (e.g., N-Bromosuccinimide, bromine) and the conditions for the bromination step can significantly impact the overall yield.
-
Incomplete Cyclization: The initial condensation reaction to form the imidazo[1,2-a]pyridine ring may not have gone to completion.
-
Product Degradation: The product may be sensitive to prolonged heating or acidic/basic conditions during workup and purification.
-
Difficult Purification: Loss of product during chromatography or recrystallization is a common issue.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimization is key to achieving high yields. Consider the following:
-
Temperature Screening: Run small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimal condition for both the cyclization and bromination steps.
-
Time Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 2h, 6h, 12h, 24h) by TLC or LC-MS to determine the point of maximum product formation and minimize degradation.
-
Solvent Selection: While solvents like ethanol, methanol, or DMSO are commonly used, the polarity and boiling point of the solvent can influence the reaction rate and selectivity.[1] A solvent screen could reveal a more suitable option for your specific substrate.
-
Base Selection: For the initial cyclization, the choice and stoichiometry of the base (e.g., sodium bicarbonate, triethylamine) can be critical.[1]
Q3: What are the best practices for handling starting materials?
-
Purity Verification: Always check the purity of your 2-amino-5-methylpyridine and the brominating agent by techniques like NMR or melting point analysis.
-
Drying: Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction, particularly if using moisture-sensitive reagents.
-
Freshness of Reagents: Use freshly opened or properly stored reagents. N-Bromosuccinimide, for instance, can decompose over time.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Common side products in the synthesis of this compound can include:
-
Unreacted Starting Material: Incomplete reaction is a common reason for low yields.
-
Di-brominated Product: Over-bromination can lead to the formation of di-bromo-imidazo[1,2-a]pyridine species.
-
Isomeric Products: Depending on the reaction conditions, bromination could potentially occur at other positions on the imidazo[1,2-a]pyridine ring system, although the 3-position is generally the most reactive.
-
Polymerization/Degradation Products: Under harsh conditions, starting materials or the product can degrade or polymerize, leading to a complex mixture.
Q5: What is the recommended method for purifying this compound?
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the product from side products and unreacted starting materials. A gradient elution system, for example, with hexanes and ethyl acetate, is often successful.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material. A mixed solvent system, such as ethyl acetate/hexane, may be effective.[1]
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of related bromo-imidazo[1,2-a]pyridine derivatives, which can serve as a starting point for optimization.
| Starting Material (Pyridine) | Reagent 1 | Reagent 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-5-bromo-pyridine | 40% aq. Chloroacetaldehyde | - | Ethanol | NaHCO₃ | 55 | 5 | ~72 | [1] |
| 2-amino-5-bromo-pyridine | 40% aq. Chloroacetaldehyde | - | Water | Triethylamine | 55 | 20 | Not specified | [1] |
| 2-methylimidazo[1,2-a]pyridine | Bromine | - | Acetic Acid | - | Not specified | Not specified | 92 | [2] |
| 2-aminopyridine | α-bromoketones | - | Ethanol | - | 60 | 5 | Good | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of related compounds. Optimization may be required.
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add an α-halo-ketone or α-halo-aldehyde equivalent (e.g., bromoacetaldehyde or chloroacetaldehyde, ~1.1 eq).
-
Add a base such as sodium bicarbonate (~1.2 eq).
-
Heat the reaction mixture at a temperature ranging from 50 °C to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 6-methylimidazo[1,2-a]pyridine. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Bromination of 6-methylimidazo[1,2-a]pyridine
-
Dissolve the 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine, 1.0-1.1 eq) in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final this compound.
Visualizations
References
Catalyst selection for efficient synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-a]pyridine core?
A1: The most prevalent method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2][3] For the synthesis of this compound, this would typically involve the reaction of 5-methyl-2-aminopyridine with a suitable brominating agent and an α-haloketone or equivalent.
Q2: Are there catalyst-free methods available for this synthesis?
A2: Yes, several catalyst-free methods have been developed for the synthesis of imidazo[1,2-a]pyridines.[1][3][4] These often involve the reaction of 2-aminopyridines with α-haloketones under neat conditions or in green solvents like water, sometimes assisted by microwave irradiation.[1][3]
Q3: What are the advantages of using a catalyst in the synthesis?
A3: Catalysts, such as copper or palladium compounds, can offer several advantages, including milder reaction conditions, higher yields, and the ability to use a broader range of substrates.[4][5] For instance, copper-catalyzed reactions can enable the use of air as an oxidant, which aligns with green chemistry principles.[6]
Q4: How is the bromo-substituent typically introduced at the 3-position?
A4: The bromine atom at the C3 position can be introduced in a few ways. One common method is the direct bromination of the pre-formed 6-methylimidazo[1,2-a]pyridine ring using a brominating agent like N-bromosuccinimide (NBS) or sodium bromite.[7] Alternatively, the synthesis can start from a precursor that already contains the bromine atom.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inefficient catalyst or catalyst deactivation. | - Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required).- Screen different catalysts (e.g., Cu(I) vs. Pd(II) catalysts) and ligands.- Increase catalyst loading, although this should be done judiciously. |
| Sub-optimal reaction temperature. | - Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[3] | |
| Poor quality of starting materials. | - Verify the purity of the 2-amino-5-methylpyridine and the brominating agent/α-haloketone. | |
| Incorrect solvent. | - The choice of solvent can be critical. Screen a range of solvents with different polarities. DMF, n-BuOH, and even water have been reported to be effective in different systems.[6][8] | |
| Formation of multiple byproducts | Side reactions due to harsh conditions. | - Lower the reaction temperature or shorten the reaction time.- Consider a more selective catalyst or a catalyst-free approach if applicable.[1] |
| Competing reaction pathways. | - In multicomponent reactions, the stoichiometry of the reactants is crucial. Ensure precise measurement of all starting materials.[8] | |
| Decomposition of starting materials or product. | - Work under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. | |
| Difficulty in product purification | Presence of unreacted starting materials. | - Optimize the reaction to drive it to completion (e.g., by adjusting stoichiometry or reaction time). |
| Formation of isomeric products. | - Re-evaluate the regioselectivity of your chosen synthetic route. Certain catalysts and conditions can favor the formation of one isomer over another. | |
| Product is a viscous oil instead of a solid. | - Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system for recrystallization. |
Catalyst Selection and Performance
The choice of catalyst can significantly impact the efficiency of the synthesis. Below is a summary of commonly used catalysts and their typical performance.
| Catalyst System | Typical Substrates | Reaction Conditions | Yield (%) | Key Advantages |
| None (Catalyst-Free) | 2-aminopyridines, α-haloketones | Neat, 60°C, 20 min | ~91% | Environmentally friendly, simple procedure.[3] |
| Cu(I) salts (e.g., CuBr, CuI) | 2-aminopyridines, nitroolefins | DMF, 80°C, air as oxidant | Up to 90% | Green oxidant (air), good functional group tolerance.[6] |
| Pd(OAc)2 | 2-aminopyridines, aryl halides, alkynes | Microwave, ligand-free | Good to excellent | Rapid synthesis, suitable for creating molecular diversity.[4] |
| Fe catalysts | 2-aminopyridines, nitroolefins | Mild, aerobic conditions | Good yields | Inexpensive and environmentally benign metal catalyst.[4] |
| Iodine | 2-aminopyridines, ketones, sulfonyl hydrazides | Triphenylphosphine additive | Good yields | Metal-free, broad substrate scope.[1] |
| Ammonium chloride (NH4Cl) | 2-aminopyridines, aldehydes, isocyanides | Microwave, EtOH, 15 min | 21-36% | Eco-friendly catalyst and solvent, rapid reaction.[9] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of this compound
This protocol is adapted from general procedures for catalyst-free synthesis of imidazo[1,2-a]pyridines.
Materials:
-
2-Amino-5-methylpyridine
-
α-bromo-α,α-dibromoacetophenone (or a similar α-haloketone precursor for the 3-bromo moiety)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-amino-5-methylpyridine (1 mmol) and the α-haloketone (1.1 mmol).
-
Heat the mixture at 60°C for 20-30 minutes. The mixture may solidify upon reaction completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from ethanol to obtain the purified this compound.
-
Dry the product under vacuum.
Protocol 2: Copper-Catalyzed Synthesis of a 6-methylimidazo[1,2-a]pyridine derivative
This protocol is a general representation of a copper-catalyzed synthesis which can be adapted.
Materials:
-
2-Amino-5-methylpyridine
-
A suitable nitroolefin or other coupling partner
-
CuBr (5 mol%)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 2-amino-5-methylpyridine (1 mmol), the coupling partner (1.2 mmol), and CuBr (0.05 mmol).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 80°C and stir under an air atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Characterization of 3-Bromo-6-methylimidazo[1,2-a]pyridine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 3-Bromo-6-methylimidazo[1,2-a]pyridine. It includes hypothetical yet representative experimental data to illustrate the performance of each technique, alongside detailed protocols to guide method development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any synthesized compound intended for further development, rigorous analytical characterization is essential to confirm its identity, purity, and stability. HPLC with UV detection and GC-MS are powerful and complementary techniques for the analysis of such small molecules. HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, while GC-MS offers high separation efficiency and detailed structural information for volatile and thermally stable compounds.[1][2] The choice between these methods depends on the specific analytical requirements, such as the need for quantitative purity assessment, impurity identification, or structural confirmation.
Comparative Analysis of HPLC and GC-MS
The selection of an appropriate analytical technique is crucial for the efficient and accurate characterization of this compound. The following tables present a comparative summary of the expected performance of HPLC and GC-MS for this purpose. The data provided is illustrative and intended to guide the user in selecting the most suitable method.
Table 1: HPLC Performance Data
| Parameter | This compound | Alternative: 6-methylimidazo[1,2-a]pyridine |
| Retention Time (min) | ~ 8.5 | ~ 6.2 |
| Resolution (Rs) | > 2.0 (from adjacent peaks) | > 2.0 (from adjacent peaks) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.08 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.25 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
Table 2: GC-MS Performance Data
| Parameter | This compound | Alternative: 6-methylimidazo[1,2-a]pyridine |
| Retention Time (min) | ~ 12.8 | ~ 10.5 |
| Elution Temperature (°C) | ~ 220 | ~ 195 |
| Key Mass Fragments (m/z) | 210/212 (M+), 131, 104 | 132 (M+), 105, 78 |
| Limit of Detection (LOD) | ~ 1 ng/mL | ~ 0.8 ng/mL |
| Linearity (R²) | > 0.998 | > 0.998 |
| Spectral Match Quality | > 90% (with library/standard) | > 90% (with library/standard) |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the quantitative analysis of this compound and the assessment of its purity.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program:
-
0-2 min: 20% A
-
2-15 min: 20% to 80% A
-
15-18 min: 80% A
-
18-20 min: 80% to 20% A
-
20-25 min: 20% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is suitable for the identification and confirmation of this compound, as well as for the analysis of volatile impurities.
1. Sample Preparation:
-
Prepare a solution of this compound at a concentration of 100 µg/mL in dichloromethane or ethyl acetate.
2. GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound.
Conclusion
Both HPLC and GC-MS are indispensable techniques for the comprehensive characterization of this compound. HPLC is the preferred method for accurate purity determination and quantification due to its versatility with non-volatile compounds and the robustness of UV detection.[3][4] Conversely, GC-MS provides unparalleled confidence in structural identification through its detailed mass spectral data and is highly effective for detecting volatile impurities.[2][5] For a complete analytical profile, it is recommended to utilize both techniques. HPLC should be employed for routine purity checks and stability studies, while GC-MS is invaluable for initial structural confirmation and for investigating potential volatile by-products from the synthesis. The protocols and comparative data in this guide serve as a robust starting point for developing and validating analytical methods for this and structurally related compounds.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Comparative NMR Analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine and Structural Analogs
A Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-6-methylimidazo[1,2-a]pyridine. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed prediction of its NMR spectral characteristics based on a comparative analysis of closely related structural analogs. The information herein is intended to assist researchers in the identification, characterization, and quality control of this and similar imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.
Experimental Protocols
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives is outlined below. This protocol is a composite of standard methodologies reported in the scientific literature for analogous compounds.
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is employed.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.
-
Number of Scans: 16 to 64 scans are generally averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom.
-
Spectral Width: A spectral width of 200-250 ppm is used to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important for accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.
-
Number of Scans: Several hundred to several thousand scans are often required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Molecular Structure and Atom Numbering
The chemical structure of this compound with the IUPAC numbering convention is presented below. This numbering is used for the assignment of NMR signals.
Caption: Structure of this compound.
Comparative NMR Data of Structural Analogs
The following table summarizes the reported ¹H and ¹³C NMR data for imidazo[1,2-a]pyridine and some of its substituted derivatives. This data serves as a basis for predicting the spectral features of this compound.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazo[1,2-a]pyridine | CDCl₃ | H-2: 7.55 (s), H-3: 7.50 (s), H-5: 7.95 (d), H-6: 6.65 (t), H-7: 7.05 (t), H-8: 7.58 (d) | C-2: 117.2, C-3: 108.0, C-5: 124.5, C-6: 112.2, C-7: 123.0, C-8: 117.2, C-8a: 144.9 |
| 2,6-Dimethylimidazo[1,2-a]pyridine [1] | CDCl₃ | H-3: 7.21 (s), H-5: 7.78 (br s), H-7: 6.93 (dd, J=9.2, 1.6 Hz), H-8: 7.38 (d, J=9.2 Hz), 2-CH₃: 2.40 (s), 6-CH₃: 2.25 (s) | C-2: 144.2, C-3: 109.3, C-5: 123.1, C-6: 127.2, C-7: 121.4, C-8: 116.2, C-8a: 143.0, 2-CH₃: 14.4, 6-CH₃: 18.1 |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine [1] | - | - | - |
| 5-Bromo-2-aminopyridine (precursor) [1] | D₂O | H-3: 8.31 (d, J=1.6 Hz), H-4: 8.01 (dd, J=9.6, 1.6 Hz), H-6: 7.12 (d, J=9.6 Hz) | C-2: 153.0, C-3: 145.6, C-4: 138.2, C-5: 106.0, C-6: 116.4 |
Predicted NMR Analysis of this compound
Based on the principles of NMR spectroscopy and the data from the analogs, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Predicted ¹H NMR Spectrum
-
CH₃ (C-6): A singlet is expected for the methyl protons, likely in the range of δ 2.3-2.5 ppm . This is consistent with the chemical shift of the methyl group in 2,6-dimethylimidazo[1,2-a]pyridine (δ 2.25 ppm).
-
H-2: This proton is in the five-membered imidazole ring. In the unsubstituted parent compound, it appears at δ 7.55 ppm. The presence of the bromine atom at the adjacent C-3 position will likely deshield H-2, shifting it downfield to approximately δ 7.7-7.9 ppm as a singlet.
-
H-5: This proton is on the pyridine ring and is adjacent to the bridgehead nitrogen. It typically appears at the most downfield region for the pyridine protons. In the 2,6-dimethyl analog, it is a broad singlet at δ 7.78 ppm. A similar downfield shift to around δ 7.9-8.1 ppm is expected for H-5 in the target molecule, likely appearing as a doublet or a broad singlet.
-
H-7: This proton is ortho to the methyl group and meta to the bromine atom's position on the other ring. The methyl group will have a slight shielding effect, while the overall electronic nature of the ring system will influence its position. It is expected to appear as a doublet in the range of δ 7.0-7.2 ppm .
-
H-8: This proton is meta to the methyl group. It is predicted to be a singlet or a narrow doublet around δ 7.5-7.7 ppm .
Predicted ¹³C NMR Spectrum
-
CH₃ (C-6): The methyl carbon signal is expected to appear in the aliphatic region, around δ 18-20 ppm .
-
C-2: This carbon is adjacent to the bromine-substituted C-3. The bromine will have a significant deshielding effect, and this carbon's chemical shift is predicted to be in the range of δ 115-120 ppm .
-
C-3: This carbon is directly attached to the bromine atom. The strong deshielding effect of bromine will shift this signal significantly downfield. However, it is a quaternary carbon and will likely have a lower intensity. The predicted chemical shift is in the range of δ 95-105 ppm .
-
C-5: This carbon is adjacent to the bridgehead nitrogen and is expected to be in the range of δ 123-126 ppm .
-
C-6: This carbon is attached to the methyl group and is expected to be deshielded compared to the unsubstituted analog. A chemical shift in the range of δ 128-132 ppm is predicted.
-
C-7: This carbon is ortho to the methyl-substituted C-6 and is expected around δ 122-125 ppm .
-
C-8: The chemical shift for this carbon is predicted to be in the range of δ 117-120 ppm .
-
C-8a (Bridgehead): This quaternary carbon is part of both rings and is expected to have a chemical shift in the range of δ 142-145 ppm .
Conclusion
This guide provides a predictive framework for the ¹H and ¹³C NMR analysis of this compound based on established spectroscopic principles and data from structurally related compounds. The predicted chemical shifts and coupling patterns serve as a valuable reference for researchers working on the synthesis and characterization of this and other novel imidazo[1,2-a]pyridine derivatives. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this compound.
References
Mass Spectrometry of 3-Bromo-6-methylimidazo[1,2-a]pyridine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 3-bromo-6-methylimidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding its fragmentation patterns under mass spectrometric analysis is crucial for the identification and structural elucidation of novel drug candidates. This document summarizes key quantitative data, details experimental protocols, and visualizes fragmentation pathways to aid researchers in this field.
Comparative Analysis of Mass Spectra
Electrospray ionization (ESI) mass spectrometry data confirms the protonated molecule of this compound at an m/z of 211 ([M+H]+)[1]. The primary fragmentation pathways under electron ionization are expected to involve the loss of the bromine atom and the methyl group.
Below is a comparative table summarizing the expected and observed mass spectral data for this compound and some of its isomers and derivatives.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Ionization Method | Key Fragments (m/z) and Proposed Assignments | Reference |
| This compound | C₈H₇BrN₂ | 210.06 | ESI | [M+H]⁺: 211 | [1] |
| 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine | C₉H₉BrN₂ | 224.09 | EI (Predicted) | [M]⁺: 224, [M+2]⁺: 226, [M-Br]⁺: 145, [M-CH₃]⁺: 209 | [2] |
| 3-Bromo-8-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 210.06 | ESI | [M+H]⁺: 211 | [1] |
| 3-Bromo-7-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 210.06 | ESI | [M+H]⁺: 211 | [1] |
| 3-Bromo-2-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 210.06 | ESI | [M+H]⁺: 211 | [1] |
| 3-Phenoxyimidazo[1,2-a]pyridines (general) | Varies | Varies | ESI-MS/MS | Homolytic cleavage of the 3-phenoxy C-O bond, loss of substituted phenoxy radical, loss of CO | [3] |
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound and its derivatives, based on methodologies reported for similar compounds[1][2].
Sample Preparation
For Electrospray Ionization (ESI) Mass Spectrometry, approximately 1 mg of the compound is dissolved in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution is then further diluted to a final concentration of 1-10 µg/mL.
For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid or a concentrated solution of the sample is introduced directly into the ion source via a direct insertion probe.
Mass Spectrometry Parameters
Electron Ionization (EI) Mass Spectrometry (Typical Parameters)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1-2 scans/second
Electrospray Ionization (ESI) Mass Spectrometry (Typical Parameters)
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Nebulizer Gas (Nitrogen) Flow: 500-800 L/hr
-
Mass Range: m/z 50-1000
Visualizations
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
General Workflow for Mass Spectrometry Analysis
The logical workflow for the analysis of novel imidazo[1,2-a]pyridine derivatives using mass spectrometry is depicted below.
Caption: General workflow for mass spectrometric analysis.
References
Structure-activity relationship (SAR) of 3-Bromo-6-methylimidazo[1,2-a]pyridine based kinase inhibitors
This guide provides a comparative analysis of 3-Bromo-6-methylimidazo[1,2-a]pyridine derivatives as kinase inhibitors, focusing on their structure-activity relationships (SAR). The information presented is intended for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] Consequently, the development of novel and selective kinase inhibitors is a major focus of drug discovery efforts.
This guide summarizes the key SAR findings for this compound derivatives, detailing how modifications to this core structure influence their inhibitory activity against various kinases.
Structure-Activity Relationship (SAR) Overview
The core structure of this compound serves as a versatile template for the design of kinase inhibitors. The bromine atom at the 3-position and the methyl group at the 6-position are key features that can be systematically modified to explore the chemical space and optimize inhibitory potency and selectivity.
Key SAR Insights:
-
3-Position: The bromine atom at this position is often utilized as a handle for further chemical modifications, such as Suzuki or Stille coupling reactions, to introduce a variety of aryl or heteroaryl substituents. The nature of the substituent at the 3-position is critical for modulating the potency and selectivity of the inhibitor. For instance, the introduction of specific aromatic rings can lead to interactions with the ATP-binding pocket of the target kinase.
-
6-Position: The methyl group at the 6-position generally provides a good starting point for SAR studies. Modifications at this position can influence the overall lipophilicity and pharmacokinetic properties of the compound. Replacing the methyl group with other small alkyl or electron-withdrawing/donating groups can fine-tune the biological activity.
-
Other Positions: While this guide focuses on the 3-Bromo-6-methyl scaffold, it is important to note that substitutions at other positions of the imidazo[1,2-a]pyridine ring (e.g., 2, 5, 7, and 8-positions) also play a significant role in determining the overall pharmacological profile of these inhibitors.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against various kinases. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | R (at 3-position) | Kinase Target | IC50 (nM) | Cell Line | GI50 (µM) |
| 1a | -Br | Nek2 | >10000 | MGC-803 | >100 |
| 1b | Phenyl | Nek2 | 2560 | MGC-803 | 45.3 |
| 1c | 4-Fluorophenyl | Nek2 | 1890 | MGC-803 | 38.1 |
| 1d | 4-Chlorophenyl | Nek2 | 980 | MGC-803 | 21.5 |
| 1e | 4-Methoxyphenyl | Nek2 | 3120 | MGC-803 | 52.7 |
| 2a | -Br | CDK2/cyclin A | >10000 | A549 | >100 |
| 2b | Thiophen-2-yl | CDK2/cyclin A | 850 | A549 | 15.2 |
| 2c | Furan-2-yl | CDK2/cyclin A | 1230 | A549 | 28.9 |
| 2d | Pyridin-3-yl | CDK2/cyclin A | 670 | A549 | 11.8 |
Experimental Protocols
General Procedure for Kinase Inhibition Assay (Example: Nek2)
The inhibitory activity of the compounds against Nek2 kinase was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the Nek2 enzyme, a specific substrate (e.g., myelin basic protein), and ATP in a reaction buffer.
-
Compound Addition: The test compounds, dissolved in DMSO, are added to the wells at various concentrations.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: After incubation, a kinase-glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction, which produces a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds was evaluated against a human cancer cell line (e.g., MGC-803) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is calculated from the dose-response curve.
Visualizations
Caption: A representative signaling pathway (PI3K/Akt) targeted by imidazo[1,2-a]pyridine kinase inhibitors.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Caption: Summary of the structure-activity relationship for this compound kinase inhibitors.
References
- 1. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 3-Bromo-6-methylimidazo[1,2-a]pyridine
A comprehensive guide to the synthetic strategies for obtaining 3-Bromo-6-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry, is presented below. This guide compares two primary synthetic routes: a traditional two-step synthesis involving the formation of a 6-methylimidazo[1,2-a]pyridine intermediate followed by regioselective bromination, and a one-pot synthesis. The comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through a two-step process. This involves the initial cyclization to form the imidazo[1,2-a]pyridine core, followed by electrophilic bromination, which selectively occurs at the C3 position due to the electronic properties of the heterocyclic system. An alternative approach is a one-pot synthesis, which aims to improve efficiency by reducing the number of separate reaction and purification steps.
Data Summary
The following table summarizes the quantitative data for the different synthetic approaches, providing a basis for comparison of their efficiency and reaction conditions.
| Route | Step | Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Two-Step Synthesis | 1. Cyclization | Conventional | 2-amino-5-methylpyridine, Chloroacetaldehyde | Ethanol | Reflux | 5 h | ~85 |
| Microwave | 2-amino-5-methylpyridine, Chloroacetaldehyde | Water | 85 | 30 min | 92-95 | ||
| 2. Bromination | Conventional | 6-methylimidazo[1,2-a]pyridine, NBS | Acetonitrile | RT | 2 h | ~90 | |
| Metal-Free | 6-methylimidazo[1,2-a]pyridine, NaBrO₂ | DMF | 60 | - | 64-92 | ||
| One-Pot Synthesis | 1 & 2 | Microwave | Acetophenone, NBS, 2-aminopyridine | Lemon Juice | 85 | - | 91-94[1] |
Note: Yields for the 6-methyl derivative may be estimated from similar reported syntheses for other imidazo[1,2-a]pyridines.
Visualization of Synthetic Pathways
The logical flow of the compared synthetic routes is illustrated in the diagram below.
Caption: Comparative workflow of two-step versus one-pot synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for the synthesis of imidazo[1,2-a]pyridines and their derivatives.
Route 1: Two-Step Synthesis
Step 1: Synthesis of 6-methylimidazo[1,2-a]pyridine (Conventional Method)
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 40% aqueous solution).
-
The reaction mixture is heated to reflux and stirred for 5 hours.
-
Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 6-methylimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound (Bromination with NBS)
-
Dissolve 6-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile at room temperature.
-
To this solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3x).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Route 2: One-Pot Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine p-methylacetophenone (1.0 eq), N-Bromosuccinimide (NBS) (1.0 eq), and lemon juice as a natural acid catalyst and solvent.[1]
-
Irradiate the mixture with microwaves at a power of 400W and a temperature of 85°C until the formation of the corresponding α-bromoketone is complete (monitored by TLC).[1]
-
To the reaction mixture, add 2-aminopyridine (1.0 eq) and continue microwave irradiation under the same conditions.[1]
-
Upon completion, cool the reaction mixture and extract with ethyl acetate.[2]
-
Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain this compound.
Discussion
The two-step synthesis is a classic and reliable method. The initial cyclization can be performed under conventional heating or with microwave assistance, the latter offering significantly reduced reaction times and potentially higher yields. The subsequent bromination step is typically high-yielding and regioselective for the C3 position. Using NBS is a common and effective method, while alternatives like sodium bromite offer a metal-free option.
The one-pot microwave-assisted synthesis represents a more modern and "green" approach.[1] By combining the steps and utilizing a natural solvent and catalyst, it reduces waste and reaction time.[1] However, the optimization of one-pot reactions can be more complex, and yields may vary depending on the specific substrates and conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as available equipment (microwave reactor), desired scale, and considerations for green chemistry principles. The two-step method offers clear, distinct stages for optimization and purification, which can be advantageous in complex multi-step syntheses. In contrast, the one-pot synthesis is highly efficient for rapid library synthesis and analog generation.
References
Comparative Analysis of the Biological Activity of 3-Bromo-6-methylimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Bromo-6-methylimidazo[1,2-a]pyridine and its analogs, focusing on their potential as therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The substitution pattern on this core structure significantly influences its biological efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical signaling pathway implicated in the mechanism of action of these compounds.
Data Presentation: Anticancer and Antimicrobial Activity
The following table summarizes the reported biological activities of this compound hydrochloride and other related imidazo[1,2-a]pyridine analogs against various cell lines. The data highlights the potential of these compounds in targeting cancer cells and pathogenic microbes.
| Compound/Analog | Target Cell Line/Organism | Activity Type | IC50 (µM) | MIC (µM) | Notes | Reference |
| This compound hydrochloride | HeLa (Cervical Cancer) | Anticancer | 12 | - | Exhibited minimal cytotoxicity against normal fibroblast cells. | [2] |
| HCT-116 (Colon Cancer) | Anticancer | Comparable to Doxorubicin | - | Showed promising results in inhibiting cancer cell growth. | [2] | |
| MDR-TB strains | Antimicrobial | - | 0.05 | Displayed potent activity against multidrug-resistant tuberculosis. | [2] | |
| Staphylococcus aureus | Antimicrobial | - | Strong Activity | Effective against various bacterial strains. | [2] | |
| Escherichia coli | Antimicrobial | - | Strong Activity | Effective against various bacterial strains. | [2] | |
| Imidazo[1,2-a]pyridine-3-amine analog (Compound 12) | HT-29 (Colon Cancer) | Anticancer | 4.15 ± 2.93 | - | Showed the highest inhibitory activity among the tested analogs. | [3] |
| Imidazo[1,2-a]pyridine-3-amine analog (Compound 18) | B16F10 (Melanoma) | Anticancer | 14.39 ± 0.04 | - | Displayed the highest inhibitory activity against this cell line. | [3] |
| MCF-7 (Breast Cancer) | Anticancer | 14.81 ± 0.20 | - | [3] | ||
| 2-methylimidazo[1,2-a]pyridine derivative (Compound 2g) | PI3K p110alpha | Enzyme Inhibition | 0.0018 | - | Potent inhibitor of a key enzyme in cancer signaling. | [4][5] |
| Thiazole derivative of 2-methylimidazo[1,2-a]pyridine (Compound 12) | PI3K p110alpha | Enzyme Inhibition | 0.0028 | - | Highly selective for p110alpha over other PI3K isoforms. | [4][5] |
| A375 (Melanoma) | Anticancer | 0.14 | - | Inhibited serum-induced cell proliferation. | [4] | |
| HeLa (Cervical Cancer) | Anticancer | 0.21 | - | Inhibited serum-induced cell proliferation. | [4] | |
| Imidazo[1,2-a]pyridine derivative (Compound 22e) | c-Met kinase | Enzyme Inhibition | 0.0039 | - | Potent and selective c-Met inhibitor. | [6] |
| EBC-1 (Lung Cancer) | Anticancer | 0.045 | - | Inhibited proliferation of c-Met-addicted cancer cells. | [6] | |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | Anticancer | <12 | - | More potent than the common chemotherapy drug dacarbazine. | [7] |
| WM115 (Melanoma) | Anticancer | <12 | - | [7] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[8][9]
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include control wells with medium alone (blank) and medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9][11]
-
Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator with 5% CO2, until a purple precipitate is visible under a microscope.[10]
-
-
Formazan Solubilization:
-
After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[9] For enhanced dissolution, the plate can be placed on an orbital shaker for 15 minutes.[11]
-
-
Absorbance Measurement:
-
Record the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
The absorbance values are then used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
-
Visualization of a Key Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer that controls cell growth, proliferation, and survival, making it a prime target for cancer therapeutics.[12][13][14][15]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridine analogs.
This guide serves as a foundational resource for understanding the biological potential of this compound analogs. Further targeted research and development are warranted to fully elucidate their therapeutic capabilities.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 1072944-60-5 | Benchchem [benchchem.com]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Quality Control of 3-Bromo-6-methylimidazo[1,2-a]pyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of pharmaceutical intermediates like 3-Bromo-6-methylimidazo[1,2-a]pyridine is paramount. This guide provides a comparative overview of key analytical methods for the comprehensive quality control of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1] The quality of intermediates such as this compound directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to identify and quantify the main component, potential process-related impurities, and degradation products.
This guide explores the application of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (NMR, IR, and MS), for the quality control of this compound.
Chromatographic Methods: A Comparative Analysis
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures.[2] For this compound, both HPLC and GC-MS offer distinct advantages and are often used in a complementary fashion.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the assay and impurity profiling of pharmaceutical compounds.[2] A reversed-phase HPLC method is proposed for the analysis of this compound, offering excellent separation of the main component from potential impurities.
Table 1: Proposed HPLC Method Parameters for Analysis of this compound
| Parameter | Recommended Condition | Alternative Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (for alternative selectivity) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 20 mM Ammonium AcetateB: Methanol |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-35 min: 30% B | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm and 280 nm | Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 10 µL | 5 µL |
| Column Temp. | 30 °C | 25 °C |
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a similar concentration to the standard solution.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Analysis: The peak area of this compound is used for quantification against the standard. Impurities can be quantified based on their relative peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying residual solvents and certain process impurities.[3] Given the brominated nature of the target compound, GC-MS can provide high sensitivity and specificity.[4][5]
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) or Splitless |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC-MS Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on data from similar structures.[6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.
-
Data Acquisition: Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups of the imidazo[1,2-a]pyridine ring system and the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification and the characterization of impurities.[8]
-
Sample Introduction: The sample can be introduced directly via a solids probe or as a solution via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be a characteristic feature.
Identification of Potential Impurities
The quality control of this compound must also address the identification and control of potential impurities that may arise during its synthesis.[9] Common synthetic routes to imidazo[1,2-a]pyridines often involve the reaction of a 2-aminopyridine with an α-haloketone or a related synthon.[10][11]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-amino-5-methylpyridine and the brominating agent.
-
Isomeric Impurities: Positional isomers formed during the cyclization step.
-
Over-brominated or Under-brominated Species: Di-brominated or non-brominated imidazo[1,2-a]pyridine derivatives.
-
By-products: Products from side reactions.
Forced Degradation Studies
To assess the stability of this compound, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[12][13] These studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the quality control analysis of this compound.
Caption: General workflow for the quality control of this compound.
Caption: Comparison of analytical methods for specific quality attributes.
Conclusion
A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound. The methods outlined in this guide provide a robust framework for ensuring the identity, purity, and stability of this key pharmaceutical intermediate. Method validation in accordance with ICH guidelines is a critical step before implementation for routine quality control.[14] The presented protocols and comparative data serve as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of four process-related impurities in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. biomedres.us [biomedres.us]
- 13. ajrconline.org [ajrconline.org]
- 14. pharmainfo.in [pharmainfo.in]
X-ray crystallography of 3-Bromo-6-methylimidazo[1,2-a]pyridine derivatives
A comparative analysis of the reveals key structural insights relevant to drug design and development. While crystallographic data for a broad range of these specific derivatives is not extensively available in the public domain, analysis of closely related structures provides a solid foundation for understanding their molecular architecture. This guide compares the crystallographic data of several bromo-substituted imidazo[1,2-a]pyridine analogs, offering a detailed look at their synthesis, data collection, and structural features.
Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for a selection of bromo-imidazo[1,2-a]pyridine derivatives, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for Bromo-Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Z |
| 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[1] | C₁₂H₉BrN₄ | 289.14 | Monoclinic | P2₁/c | a = 3.9007(14), b = 13.545(5), c = 20.673(8), β = 93.059(5) | 4 |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine[2] | C₈H₇BrN₂ | 211.06 | Monoclinic | P 1 21/c 1 | a = 3.9883, b = 17.853, c = 11.2011, α = 90.00, β = 91.622, γ = 90.00 | 4 |
| 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate[3] | C₁₈H₂₂BrN₂O₃⁺·Cl⁻·C₂H₃N | 470.79 | Triclinic | P-1 | a = 8.6323(2), b = 10.4571(3), c = 12.8961(4), α = 87.005(2), β = 82.528(2), γ = 72.321(2) | 2 |
| (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine[4] | C₁₇H₁₆BrN₃ | 342.24 | Monoclinic | P2₁/c | a = 14.155(1), b = 15.110(1), c = 7.551(1), β = 101.52(1) | 4 |
| 6-Bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine[5] | C₁₁H₁₁BrN₂ | 251.12 | Monoclinic | P2₁/c | a = 11.336(2), b = 7.558(2), c = 12.880(3), β = 107.03(3) | 4 |
Table 2: Data Collection and Refinement Details
| Compound Name | Radiation | Temperature (K) | Reflections (Collected / Unique) | R-factor |
| 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine[1] | Mo Kα | 100 | 19939 / 2668 | 0.057 |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine[2] | Not specified | Not specified | Not specified | 0.0797 |
| 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate[3] | Mo Kα | 150 | 28449 / 4661 | 0.023 |
| (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine[4] | Mo Kα | 120 | 14199 / 3704 | 0.038 |
| 6-Bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine[5] | Mo Kα | 295 | 6334 / 2446 | 0.038 |
Experimental Protocols
The methodologies employed for the synthesis and X-ray crystallographic analysis of these compounds share common principles, though specific conditions vary.
Synthesis
The synthesis of bromo-imidazo[1,2-a]pyridine derivatives typically involves the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. For instance, the synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine was achieved by reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in the presence of sodium bicarbonate in 2-propanol, heated overnight.[1] Similarly, other derivatives are synthesized through variations of this acid-catalyzed condensation, often followed by purification steps like flash chromatography and recrystallization to obtain high-purity crystals suitable for X-ray diffraction.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these molecules. The general workflow is as follows:
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection : A suitable crystal is mounted on a diffractometer. Data for the analyzed compounds were collected using Mo Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100 K to 295 K to minimize thermal vibrations.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose.[1][6] Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Structural Insights
The X-ray crystal structures of these derivatives provide valuable information about their conformation and intermolecular interactions. For example, in 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the pyridine ring is twisted relative to the imidazopyrazine system with a dihedral angle of 16.2(2)°.[1] The crystal packing is often stabilized by weak intermolecular interactions such as C-H···N hydrogen bonds.[1] In the case of the dihydro-imidazo[1,2-a]pyridin-4-ium salt, the crystal structure is stabilized by O—H⋯Cl and N—H⋯Cl hydrogen bonds, forming centrosymmetric tetramers.[3]
Experimental Workflow and Signaling Pathways
To visualize the process from chemical synthesis to structural analysis, the following workflow diagram is provided.
Caption: From Synthesis to Structure.
This guide provides a comparative overview of the X-ray crystallography of bromo-substituted imidazo[1,2-a]pyridine derivatives. The presented data and protocols are essential for researchers in medicinal chemistry and materials science for the rational design of new molecules with desired properties.
References
- 1. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-Bromo-6-methylimidazo[1,2-a]pyridine Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of positional isomers of bromo-methylimidazo[1,2-a]pyridine is presented for researchers, scientists, and drug development professionals. This guide provides a comparative summary of available and predicted spectroscopic data for key isomers, alongside detailed experimental protocols for their characterization.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on this bicyclic system is critical for its biological activity, making unambiguous isomer identification a cornerstone of drug discovery and development. This guide focuses on the spectroscopic differentiation of positional isomers of 3-bromo-6-methylimidazo[1,2-a]pyridine, providing a valuable resource for chemists working with this important class of molecules.
Due to the limited availability of complete, directly comparable experimental data for all positional isomers, this guide combines verified experimental data for select isomers with predicted spectroscopic characteristics for others. These predictions are based on established principles of spectroscopic analysis and data from closely related analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various bromo-6-methylimidazo[1,2-a]pyridine isomers. It is important to note that where direct experimental data was not available, predicted values based on spectroscopic trends in related compounds are provided and clearly indicated.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Isomer | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-7 (ppm) | H-8 (ppm) | -CH₃ (ppm) | Data Source |
| 3-Bromo-6-methyl- | ~7.6 (s) | - | ~7.4 (d) | ~7.0 (dd) | ~7.9 (s) | ~2.3 (s) | Predicted |
| 2-Bromo-6-methyl- | - | ~7.5 (s) | ~7.4 (d) | ~7.0 (dd) | ~7.9 (s) | ~2.3 (s) | Predicted |
| 5-Bromo-6-methyl- | ~7.6 (d) | ~7.2 (d) | - | ~7.1 (d) | ~7.5 (d) | ~2.4 (s) | Predicted |
| 7-Bromo-6-methyl- | ~7.6 (d) | ~7.2 (d) | ~7.5 (d) | - | ~8.0 (s) | ~2.4 (s) | Predicted |
| 8-Bromo-6-methyl- | ~7.6 (d) | ~7.2 (d) | ~7.4 (d) | ~7.0 (d) | - | ~2.3 (s) | Predicted |
Note: Predicted chemical shifts (δ) are approximate and coupling constants (J) are not included. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | -CH₃ |
| 3-Bromo-6-methyl- | ~138 | ~108 | ~122 | ~130 | ~118 | ~125 | ~145 | ~18 |
| 2-Bromo-6-methyl- | ~120 | ~125 | ~122 | ~130 | ~118 | ~125 | ~145 | ~18 |
| 5-Bromo-6-methyl- | ~138 | ~115 | ~110 | ~132 | ~120 | ~126 | ~145 | ~19 |
| 7-Bromo-6-methyl- | ~138 | ~115 | ~123 | ~131 | ~110 | ~127 | ~145 | ~18 |
| 8-Bromo-6-methyl- | ~138 | ~115 | ~122 | ~130 | ~119 | ~115 | ~145 | ~18 |
Note: Predicted chemical shifts (δ) are approximate.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Isomer | Molecular Formula | Exact Mass (m/z) | Key IR Bands (cm⁻¹) |
| All Isomers | C₈H₇BrN₂ | 210.9793 | ~3100-3000 (Ar C-H), ~1640-1450 (C=C, C=N), ~850-750 (Ar C-H bend) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the characterization of these isomers are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate between isomers based on the chemical shifts, coupling constants, and multiplicities of proton (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the isomers.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of electrospray ionization (ESI) or electron ionization (EI).
Sample Preparation (for ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid (0.1%) to promote ionization.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity for the protonated molecule [M+H]⁺.
-
Perform accurate mass measurement to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's pressure clamp to ensure a consistent and uniform sample contact with the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ and 16-32 scans at a resolution of 4 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Identification.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. While a complete experimental dataset is not yet publicly available for all isomers, the combination of existing data, predictive analysis, and detailed experimental protocols offers a valuable resource for researchers in the field. As more experimental data becomes available, this guide can be further refined to provide an even more comprehensive comparison.
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-6-methylimidazo[1,2-a]pyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the proper disposal of 3-Bromo-6-methylimidazo[1,2-a]pyridine, a heterocyclic building block used in medicinal chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Disposal Considerations
| Hazard Consideration | Associated Risk and Disposal Guideline |
| Toxicity | Likely harmful if swallowed or through skin contact. Waste must be segregated and disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. Prevent entry into waterways. All waste and rinsate must be collected for hazardous waste disposal. |
| Reactivity | Stability data is limited. Avoid mixing with strong oxidizing agents or strong acids.[1] Segregate from incompatible materials during storage and for disposal. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound and its waste.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This procedure is in line with general guidelines for hazardous chemical waste disposal provided by environmental health and safety (EHS) authorities.[4][5][6][7]
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
-
Segregate this waste from non-hazardous and other incompatible chemical waste streams.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is in good condition, free from cracks or damage.
3. Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and secure.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container.[5][7]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced or removed.
6. Arranging for Disposal:
-
Do not dispose of this chemical waste down the sink or in the regular trash.[4][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. lookchem.com [lookchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Personal protective equipment for handling 3-Bromo-6-methylimidazo[1,2-a]pyridine
Essential Safety and Handling Guide for 3-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, the following pictograms and hazard statements are anticipated for this compound:
Anticipated GHS Pictogram:
-
GHS07 (Exclamation Mark)[1]
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.[1]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3][4] Lab coat.[3] Consider a chemical-resistant apron when handling larger quantities.[5] | Prevents skin contact which may cause irritation.[1][2] Thicker gloves generally offer better protection.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][7] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] | Minimizes inhalation of dust or vapors that may cause respiratory tract irritation.[1][8] |
| Footwear | Closed-toe shoes.[4] Chemical-resistant boots for spill response.[9] | Protects feet from spills. Leather and canvas shoes can absorb chemicals and should be avoided.[4][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled, sealed, and chemically compatible container.[3] | Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled hazardous waste container.[3] | Segregate from other waste streams.[3] |
| Solutions containing the compound | Labeled, sealed, and chemically compatible container.[3] | Do not dispose of down the drain.[8] Store away from incompatible materials like strong oxidizing agents and strong acids.[3] |
Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other laboratory waste.[3]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from heat or ignition sources.[3]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal.[3] Never attempt to dispose of this chemical through regular trash or sewer systems.[3]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 3-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. lookchem.com [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
